ML-00253764 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMGPQDDCBFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML-00253764 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the melanocortin 4 receptor (MC4R).[1] This small molecule has demonstrated significant activity in preclinical models, particularly in the context of cancer-associated cachexia and direct anticancer effects.[1][2] Its mechanism of action primarily involves the modulation of key signaling pathways downstream of the MC4R, leading to a range of cellular responses. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental designs.
Core Mechanism of Action: MC4R Antagonism
ML-00253764 acts as a competitive antagonist at the melanocortin 4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain and known to play a crucial role in energy homeostasis.[1][3] By binding to the MC4R, ML-00253764 blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), and other melanocortins. This antagonism prevents the activation of downstream signaling pathways typically initiated by agonist binding.
Modulation of cAMP Signaling
The classical signaling pathway for the MC4R involves its coupling to the stimulatory G-protein (Gs).[3] Activation of the MC4R by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Increased intracellular cAMP levels then activate Protein Kinase A (PKA).[3] ML-00253764, as an antagonist, inhibits this cascade. In HEK-293 cells expressing the MC4 receptor, ML-00253764 has been shown to decrease cAMP accumulation.[4] Specifically, at a concentration of 100 µM, it reduces cAMP production induced by the potent MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) by 20% in MC4R-expressing HEK293 cell membranes.[1][4]
Figure 1: Antagonistic action of ML-00253764 on the MC4R-cAMP signaling pathway.
Inhibition of ERK1/2 and Akt Phosphorylation
Beyond the canonical cAMP pathway, ML-00253764 has been demonstrated to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and Akt.[2][5] This suggests that MC4R signaling can also influence other critical cellular pathways involved in cell proliferation, survival, and apoptosis. In human glioblastoma cells, the antiproliferative and proapoptotic activity of ML-00253764 is mediated through the inhibition of ERK1/2 and Akt phosphorylation.[5]
Figure 2: Inhibition of ERK1/2 and Akt phosphorylation by ML-00253764.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Potency
| Parameter | Value (µM) | Receptor | Reference(s) |
| Ki | 0.16 | MC4R | [1][4] |
| IC50 | 0.103 | MC4R | [1][6] |
| IC50 | 0.32 | hMC4-R | [1] |
| IC50 | 0.81 | hMC3-R | [1] |
| IC50 | 2.12 | hMC5-R | [1] |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | IC50 (nM) | Cancer Type | Reference(s) |
| WM 266–4 | 33.7 | Melanoma | |
| A-2058 | 11.1 | Melanoma | |
| A-2058 Clone 1 (MC4R null) | 360.1 | Melanoma | |
| U-118 | 6,560 (6.56 µM) | Glioblastoma | [2] |
Experimental Protocols
Radioligand Binding Assay (for Ki and IC50 Determination)
-
Objective: To determine the binding affinity of ML-00253764 to melanocortin receptors.
-
Cell Lines: HEK293 cells stably expressing human MC3R, MC4R, or MC5R.
-
Radioligand: [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH).
-
Procedure:
-
Cell membranes from the respective cell lines are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of ML-00253764.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis of the competition binding curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[1]
-
cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of ML-00253764 at the MC4R.
-
Cell Lines: HEK293 cells expressing MC4R.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of ML-00253764.
-
Cells are then stimulated with a fixed concentration of an MC4R agonist (e.g., [NDP]-α-MSH).
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
The percentage inhibition of agonist-induced cAMP production is calculated.[1][4]
-
In Vitro Cell Proliferation Assay
-
Objective: To determine the antiproliferative effects of ML-00253764 on cancer cells.
-
Cell Lines: Human melanoma cell lines (e.g., WM 266–4, A-2058) or glioblastoma cell lines (e.g., U-87, U-118).[5]
-
Procedure:
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 µM) for a specified duration (e.g., 72 hours).
-
Viable cells are counted using a hemocytometer with trypan blue exclusion.
-
The IC50 value (the concentration that causes a 50% reduction in cell proliferation) is determined by non-linear regression analysis.
-
Figure 3: Experimental workflow for in vitro cell proliferation assay.
In Vivo Tumor-Induced Weight Loss Model
-
Objective: To evaluate the efficacy of ML-00253764 in mitigating cancer-associated cachexia.
-
Animal Model: CT-26 tumor-bearing BALB/c mice or Lewis lung carcinoma (LLC) mouse model.[1][4]
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors are established, mice are treated with ML-00253764 (e.g., 3, 10, or 30 mg/kg, subcutaneous injection, once daily) or vehicle control.[1]
-
Body weight and food intake are monitored regularly.
-
At the end of the study, tumor size and lean body mass can be assessed.
-
The protective effect against tumor-induced body weight loss is evaluated by comparing the treated group to the control group.[1][4]
-
Conclusion
This compound is a well-characterized MC4R antagonist with a multifaceted mechanism of action. Its ability to block the canonical Gs-cAMP pathway and inhibit the non-canonical ERK1/2 and Akt signaling pathways underscores its therapeutic potential in both metabolic and oncologic indications. The provided data and protocols offer a solid foundation for further research and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [cnreagent.com]
An In-Depth Technical Guide to the Function of ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
ML-00253764 hydrochloride is a significant pharmacological tool and potential therapeutic agent, primarily recognized for its activity at the melanocortin-4 receptor (MC4R). This technical guide consolidates the current understanding of its function, mechanism of action, and experimental validation, providing a comprehensive resource for the scientific community.
Core Function and Mechanism of Action
This compound is a brain-penetrant, non-peptidic small molecule identified as a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its function extends beyond simple antagonism, with some studies characterizing it as an inverse agonist, meaning it can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[3][4]
The primary mechanism of action involves its interaction with MC4R, a G protein-coupled receptor (GPCR) crucial for regulating energy homeostasis.[3][4] The canonical signaling pathway for MC4R involves coupling to the stimulatory G protein (Gs), which leads to the activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] ML-00253764 functions by competitively binding to the MC4R, thereby blocking the binding of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) and inhibiting this downstream cAMP signaling cascade.[1][2]
More recently, the function of ML-00253764 has been explored in oncology. In glioblastoma and melanoma cancer cells, its activity is associated with the inhibition of the ERK1/2 and Akt phosphorylation pathways, leading to anti-proliferative and pro-apoptotic effects.[5][6][7] This suggests a role in modulating MAPK signaling pathways, which are critical for cell survival and growth.
Pharmacological Profile: Quantitative Data
The potency and selectivity of this compound have been quantified across several key parameters.
Table 1: Receptor Binding Affinity and Functional Inhibition
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human MC4R | 0.16 µM | [1][2] |
| Functional Inhibition (IC50) | Human MC4R | 0.103 µM - 0.32 µM (320 nM) | [1][2] |
| Human MC3R | 0.81 µM (810 nM) | [1][2] | |
| Human MC5R | 2.12 µM (2120 nM) | [1][2] |
Table 2: In Vitro Cellular Activity
| Activity | Cell Line / System | Concentration | Effect | Reference |
| cAMP Production | MC4R-expressing HEK293 cells | 100 µM | 20% decrease in NDP-α-MSH induced cAMP levels | [1][2] |
| Anti-proliferative (IC50) | Human Glioblastoma (U-118) | 6.56 µM | 50% inhibition of cell proliferation | [5] |
| Anti-proliferative (IC50) | Human Melanoma (A-2058) | 11.1 nM | 50% inhibition of cell proliferation | |
| Anti-proliferative (IC50) | Human Melanoma (WM 266-4) | 33.7 nM | 50% inhibition of cell proliferation |
Table 3: In Vivo Efficacy in Murine Models
| Model | Dosing | Effect | Reference |
| CT-26 Tumor-Induced Weight Loss | 3, 10, or 30 mg/kg (s.c.), once daily | Protection against tumor-induced body weight loss | [1] |
| Lewis Lung Carcinoma | 15 mg/kg | Prevention of lean body mass loss | [2] |
| Glioblastoma Xenograft (U-87) | Not Specified | Strong and significant decrease in tumor volume (in combination with temozolomide) | [6][8] |
| Melanoma Xenograft | Not Specified | Inhibition of tumor growth (in combination with vemurafenib) | [7] |
Signaling Pathways and Logical Relationships
The dual functions of ML-00253764 in metabolic regulation and cancer biology are governed by distinct signaling pathways.
Caption: Canonical MC4R signaling pathway and its inhibition by ML-00253764.
Caption: Anti-cancer signaling mechanism of ML-00253764 in tumor cells.
Key Experimental Protocols and Workflows
The characterization of ML-00253764 relies on a series of standard and specialized pharmacological assays.
Caption: Standard experimental workflow for characterizing an MC4R antagonist.
A. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) and IC50 of ML-00253764 for melanocortin receptors.
-
Methodology:
-
Preparation: Membranes are prepared from cells engineered to express a specific melanocortin receptor subtype (e.g., hMC4R, hMC3R, hMC5R).
-
Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled competitor, ML-00253764.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a gamma counter.
-
Analysis: Competition binding curves are generated, from which IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation.
-
B. cAMP Accumulation Assay
-
Objective: To measure the functional ability of ML-00253764 to antagonize agonist-induced Gs signaling.
-
Methodology:
-
Cell Culture: Whole cells expressing the target receptor (e.g., MC4R-HEK293) are seeded in multi-well plates.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by incubation with a fixed concentration of an MC4R agonist (e.g., [Nle4, D-Phe7]-α-MSH or NDP-α-MSH) in the presence of varying concentrations of ML-00253764.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, typically employing ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Analysis: Dose-response curves are plotted to quantify the extent of inhibition of agonist-stimulated cAMP production.
-
C. Western Blot for Protein Phosphorylation
-
Objective: To assess the effect of ML-00253764 on downstream signaling pathways like MAPK and PI3K/Akt.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., U-87 glioblastoma, A-2058 melanoma) are treated with ML-00253764 for specified time points and concentrations.
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK1/2, anti-p-Akt) and total protein antibodies for normalization.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software to determine the ratio of phosphorylated to total protein.
-
D. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and effects on cancer-associated cachexia of ML-00253764 in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., U-87, CT-26) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, ML-00253764 alone, standard-of-care drug, combination therapy). ML-00253764 is administered, often via subcutaneous injection, according to a defined schedule.[1]
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight, food intake, and lean body mass (for cachexia studies) are also monitored.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ML-00253764 hydrochloride target receptor binding affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R). This document details its receptor binding affinity, mechanism of action, and the experimental protocols utilized for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Core Compound Profile
| Compound Name | This compound |
| Chemical Name | 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride[1] |
| Molecular Formula | C₁₈H₁₈BrFN₂O • HCl |
| Molecular Weight | 413.71 g/mol [1] |
| Primary Target | Melanocortin 4 Receptor (MC4R)[1][2][3] |
| Compound Type | Small molecule, non-peptide antagonist[1][2]; also described as an inverse agonist[4] |
| Key Characteristics | Brain penetrant[1][2] |
Receptor Binding Affinity and Potency
This compound demonstrates selectivity for the MC4R over other melanocortin receptor subtypes, specifically MC3R and MC5R. The binding affinity and functional potency have been quantified through various assays, with the key data summarized below.
| Parameter | Receptor Subtype | Value (µM) | Reference |
| Kᵢ (Inhibition Constant) | hMC4R | 0.16 | [2][5] |
| IC₅₀ (Half maximal inhibitory concentration) | hMC4R | 0.103 | [2] |
| hMC4R | 0.32 | [1][5] | |
| hMC3R | 0.81 | [1][5] | |
| hMC5R | 2.12 | [1][5] |
Table 1: Binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) of this compound for human melanocortin receptors (hMCR).
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist of the MC4R, a G protein-coupled receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling cascades. The classical MC4R signaling pathway proceeds through the coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] ML-00253764 has been shown to decrease cAMP accumulation in MC4R-expressing HEK293 cells.[1][5]
Furthermore, MC4R activation can influence other signaling pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. Studies have demonstrated that ML-00253764 can inhibit the phosphorylation of ERK1/2 and Akt, leading to anti-proliferative and pro-apoptotic effects in certain cancer cell lines.[3][6]
MC4R Signaling Pathways
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below, based on cited literature.
In Vitro Assays
1. Receptor Binding Assays (Displacement Assay)
-
Objective: To determine the binding affinity of ML-00253764 for melanocortin receptors.
-
Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.
-
Methodology:
-
Membrane preparations from the engineered HEK293 cells are utilized.
-
A radiolabeled agonist, [Nle⁴,D-Phe⁷]-α-melanocyte stimulating hormone ([NDP]-α-MSH), is used as the competing ligand.
-
Increasing concentrations of ML-00253764 are incubated with the cell membranes and the radiolabeled agonist.
-
The displacement of the radiolabeled agonist by ML-00253764 is measured to determine the IC₅₀ value.[2]
-
2. cAMP Production Assay
-
Objective: To assess the functional antagonist activity of ML-00253764.
-
Methodology:
-
MC4R-expressing cell membranes are treated with the agonist [NDP]-α-MSH to induce cAMP production.
-
ML-00253764 is added at various concentrations (e.g., 100 µM) to measure its ability to inhibit agonist-induced cAMP synthesis.[2][5]
-
cAMP levels are quantified using standard methods, such as enzyme-linked immunosorbent assay (ELISA).
-
3. Cell Proliferation and Apoptosis Assays
-
Objective: To evaluate the anti-cancer effects of ML-00253764.
-
Cell Lines: Human glioblastoma cells (U-87 and U-118) and melanoma cells (A-2058 and WM 266-4).[3][6]
-
Methodology:
-
Proliferation Assay: Cells are seeded and treated with a range of ML-00253764 concentrations (e.g., 0.001-50 µM) for specified durations (e.g., 24, 48, or 72 hours).[3] Cell viability is assessed using methods like the trypan blue dye exclusion assay. The IC₅₀ for cell proliferation is then calculated.
-
Apoptosis Assay: Cells are treated with ML-00253764, and apoptosis is evaluated using techniques such as flow cytometry to detect apoptotic markers or by assessing the activity of caspases.
-
4. Western Blotting for Phosphorylation Status
-
Objective: To investigate the effect of ML-00253764 on intracellular signaling pathways.
-
Cell Lines: Human glioblastoma (U-87, U-118) and melanoma (A-2058) cells.[6]
-
Methodology:
-
Cells are treated with ML-00253764 for various time points and at different concentrations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total ERK1/2 and Akt.
-
The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the extent of inhibition.[6]
-
General Experimental Workflow for In Vitro Characterization
In Vivo Studies
-
Objective: To assess the in vivo efficacy of ML-00253764 in disease models.
-
Animal Models:
-
Administration: Subcutaneous injection at varying doses (e.g., 3, 10, or 30 mg/kg) and schedules (e.g., once daily).[2][3]
-
Parameters Measured:
-
Tumor volume and growth inhibition.
-
Body weight and changes in lean body mass.
-
Food intake.[1]
-
Tolerability and any adverse effects.
-
Conclusion
This compound is a potent and selective MC4R antagonist with well-characterized binding affinities and a defined mechanism of action. Its ability to modulate key signaling pathways, such as the cAMP and MAPK/ERK cascades, underscores its therapeutic potential in various contexts, including oncology and metabolic disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and similar compounds.
References
- 1. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for key biological assays, and a discussion of its mechanism of action. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the melanocortin system and the therapeutic potential of MC4R antagonists.
Introduction
The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in the regulation of food intake and energy expenditure. Dysregulation of MC4R signaling is associated with obesity, making it a significant target for therapeutic intervention. This compound has emerged as a valuable tool compound for studying the physiological roles of MC4R and as a potential lead for the development of novel therapeutics for cachexia and other metabolic disorders.
Discovery
ML-00253764, chemically named 2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole, was identified as a novel, non-peptidic MC4R antagonist through a dedicated drug discovery program. The initial findings were published by Vos et al. in the Journal of Medicinal Chemistry in 2004.[1] The discovery process likely involved high-throughput screening of a compound library followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis
While the seminal publication by Vos et al. (2004) outlines the discovery of ML-00253764, the detailed experimental procedure for its synthesis is not fully detailed in the readily available literature. However, based on the structure of the molecule, a plausible synthetic route can be conceptualized, likely involving the coupling of a substituted phenylacetonitrile (B145931) with a protected ethylenediamine (B42938) to form the dihydroimidazole (B8729859) core, followed by further modifications. The final step would involve the formation of the hydrochloride salt.
A general approach for the synthesis of similar 2-substituted 4,5-dihydro-1H-imidazole derivatives often involves the reaction of a nitrile with ethylenediamine, which can be facilitated by various reagents.
Below is a logical workflow for the potential synthesis of ML-00253764.
References
ML-00253764 Hydrochloride: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] As a key regulator of energy homeostasis and appetite, the MC4R represents a significant therapeutic target.[4][5] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action
This compound exerts its primary effect by competitively binding to the MC4R, thereby blocking the binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH).[4] The classical signaling pathway of MC4R involves its coupling to the G-stimulatory (Gs) protein, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4] ML-00253764, as an antagonist, inhibits this canonical pathway.[1][2][3]
Recent studies have revealed a more nuanced mechanism, suggesting that ML-00253764 can also act as an inverse agonist at the Gs-cAMP pathway.[6] Furthermore, it has been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][7][8] This modulation appears to be context-dependent, with ML-00253764 acting as an agonist in the MAPK pathway in certain cellular contexts.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with melanocortin receptors and its downstream effects.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 0.16 µM | MC4R | Not Specified | [1][2] |
| IC50 (cAMP Inhibition) | 0.103 µM | MC4R | Not Specified | [1] |
| IC50 (NDP-α-MSH Displacement) | 0.32 µM | hMC4-R | Human | [1] |
| 0.81 µM | hMC3-R | Human | [1] | |
| 2.12 µM | hMC5-R | Human | [1] | |
| IC50 (Antiproliferative Effect) | 6.56 µM | U-118 Glioblastoma Cells | Human | [7] |
| 33.7 nM | WM 266-4 Melanoma Cells | Human | ||
| 11.1 nM | A-2058 Melanoma Cells | Human | ||
| 360.1 nM | A-2058 Clone 1 (MC4R null) | Human |
Table 1: Binding Affinity and Potency of this compound.
| Cell Line | Treatment | Effect | Reference |
| HEK293 (MC4R-expressing) | 100 µM ML-00253764 | 20% decrease in [NDP]-α-MSH induced cAMP production | [1][2] |
| U-87 & U-118 Glioblastoma Cells | 0.001-50 µM ML-00253764 (24h or 72h) | Time- and concentration-dependent inhibition of proliferation | [7] |
| U-87 & U-118 Glioblastoma Cells | Not Specified | Inhibition of ERK1/2 and Akt phosphorylation | [8] |
| WM 266-4 & A-2058 Melanoma Cells | 0.001–50 μM ML-00253764 (72h) | Concentration-dependent inhibition of proliferation | |
| A-2058 Melanoma Cells | Not Specified | Time-dependent inhibition of ERK1/2 phosphorylation |
Table 2: Cellular Effects of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Radioligand Binding Assay (for IC50 of NDP-α-MSH Displacement)
-
Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.
-
Membrane Preparation: Cell membranes were prepared from the respective cell lines.
-
Radioligand: [125I]-NDP-α-MSH.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [125I]-NDP-α-MSH.
-
Increasing concentrations of ML-00253764 were added to the incubation mixture.
-
The reaction was incubated to allow for competitive binding.
-
The mixture was filtered to separate bound from free radioligand.
-
The radioactivity of the filter-bound complex was measured using a gamma counter.
-
IC50 values were calculated by non-linear regression analysis of the competition binding curves.[1]
-
cAMP Accumulation Assay
-
Cell Lines: HEK293 cells expressing MC4R.
-
Procedure:
-
Cells were seeded in appropriate culture plates.
-
Cells were pre-incubated with various concentrations of ML-00253764.
-
Cells were then stimulated with a fixed concentration of the MC4R agonist [Nle4,D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH) to induce cAMP production.
-
After incubation, cells were lysed.
-
Intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., ELISA-based).
-
The percentage of inhibition of agonist-induced cAMP production was calculated for each concentration of ML-00253764.[1][2][3]
-
Cell Proliferation Assay
-
Cell Lines: Human glioblastoma cells (U-87 MG, U-118 MG) or human melanoma cells (WM 266-4, A-2058).[7]
-
Procedure:
-
Cells were seeded in 24-well plates.
-
After allowing for cell attachment, cells were treated with a range of concentrations of ML-00253764 (e.g., 0.001-50 µM) or vehicle control.
-
Cells were incubated for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, viable cells were counted using a hemocytometer with trypan blue dye exclusion to differentiate between live and dead cells.
-
The percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control.
-
IC50 values were determined by non-linear regression analysis of the dose-response curves.[9]
-
Western Blotting for ERK1/2 and Akt Phosphorylation
-
Cell Lines: Human glioblastoma or melanoma cell lines.[8][10]
-
Procedure:
-
Cells were treated with ML-00253764 at various concentrations and for different time points.
-
Following treatment, cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated Akt (p-Akt), and total Akt.
-
After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities were quantified using densitometry software, and the ratio of phosphorylated protein to total protein was calculated.[8]
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the MC4R. Its well-characterized antagonism of the canonical Gs-cAMP pathway, coupled with its modulatory effects on the ERK1/2 and Akt signaling cascades, provides a multifaceted mechanism of action. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of MC4R antagonism in various disease models, including cancer and metabolic disorders. The provided diagrams serve to visually simplify the complex signaling networks involved, aiding in the conceptualization of experimental designs and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. congresslife.com [congresslife.com]
ML-00253764 Hydrochloride: A Novel Antagonist of the Melanocortin 4 Receptor in Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] Initially investigated for its role in preventing cancer-associated cachexia, recent research has unveiled its direct anti-tumor properties in various cancer models, including glioblastoma and melanoma.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer research, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.
Mechanism of Action
ML-00253764 exerts its anticancer effects by antagonizing the MC4R, a G-protein coupled receptor.[7] This antagonism leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival, specifically the ERK1/2 and Akt pathways.[1][4] By blocking the phosphorylation of ERK1/2 and Akt, ML-00253764 induces apoptosis in cancer cells.[1][4] Furthermore, it has been observed to decrease the accumulation of cyclic AMP (cAMP), a key second messenger in many cellular processes.[3]
Signaling Pathway of this compound in Cancer
Preclinical Data
The anti-cancer activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Glioblastoma | U-118 | IC50 | 6.56 µM | [1] |
| Melanoma | WM 266-4 | IC50 | 33.7 nM | |
| Melanoma | A-2058 | IC50 | 11.1 nM | |
| - | hMC4-R | Ki | 0.16 µM | [2] |
| - | hMC4-R | IC50 | 0.103 µM | [2] |
| - | hMC3-R | IC50 | 0.81 µM | [2] |
| - | hMC5-R | IC50 | 2.12 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |
| Glioblastoma | U-87 Xenografted Nude Mice | 30 mg/kg, s.c., daily for 34 days | Tumor growth inhibition | [1] |
| Colorectal Cancer | CT-26 Tumor-Bearing BALB/c Mice | 3, 10, or 30 mg/kg, s.c., daily | Reduced tumor-induced weight loss | [2] |
| Melanoma | A-2058 Xenografted Athymic Nude-Foxn1nu Mice | Not specified | Tumor growth inhibition |
Synergistic Combinations
This compound has demonstrated synergistic anti-cancer effects when combined with standard-of-care therapies.
-
Glioblastoma: In combination with temozolomide, ML-00253764 exhibited a highly synergistic effect on glioblastoma cells, leading to a significant decrease in tumor volume in vivo.[4]
-
Melanoma: When combined with the B-raf inhibitor vemurafenib (B611658), ML-00253764 showed a synergistic effect in melanoma cells in vitro and inhibited tumor growth in a preclinical model.[6]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the research of this compound.
Cell Culture and Proliferation Assays
Human glioblastoma (U-87 and U-118) and melanoma (A-2058 and WM 266-4) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For proliferation assays, cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0.001-50 µM) for specified durations (e.g., 24, 48, or 72 hours).[1] Cell viability can be assessed using methods such as the trypan blue exclusion assay or commercially available kits. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[1]
Apoptosis Assays
Apoptosis can be quantified using various methods. One such method is the Cell Death Detection ELISA Plus kit, which measures cytoplasmic histone-associated DNA fragments. Cells are treated with this compound at concentrations around their respective IC50 values. Following treatment, cell lysates are prepared and analyzed according to the manufacturer's protocol.
Western Blotting
To investigate the effect of ML-00253764 on signaling pathways, western blotting is performed.[4] Cells are treated with the compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK1/2 and Akt. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Tumor Xenograft Studies
Animal studies are conducted in accordance with institutional guidelines. For xenograft models, immunodeficient mice (e.g., nude or athymic Nude-Foxn1nu) are subcutaneously injected with cancer cells (e.g., U-87 or A-2058).[1] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via subcutaneous injection at a specified dose and schedule (e.g., 30 mg/kg daily).[1] Tumor volume and body weight are monitored regularly throughout the study. At the end of the experiment, tumors are excised and may be used for further analysis, such as immunohistochemistry.[4]
Experimental Workflow
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cancers that express MC4R, such as glioblastoma and melanoma. Its ability to induce apoptosis and its synergistic effects with existing therapies warrant further investigation. Future research should focus on elucidating the full spectrum of its anti-cancer activity, exploring its efficacy in other cancer types, and optimizing combination therapy strategies. As of now, there are no registered clinical trials specifically investigating this compound for cancer treatment, indicating that its development is still in the preclinical stage.[8] Further preclinical toxicology and pharmacokinetic studies will be crucial before this compound can be advanced into clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayo.edu [mayo.edu]
ML-00253764 Hydrochloride: A Technical Guide for the Investigation of Cachexia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a selective melanocortin-4 receptor (MC4R) antagonist, for the study of cachexia. This document outlines the compound's mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Role of ML-00253764 in Cachexia
Cachexia is a multifactorial syndrome characterized by severe, unintentional weight loss, muscle wasting, and anorexia, and is associated with chronic diseases such as cancer, chronic kidney disease, and heart failure.[1][2] The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure.[3] In pathological states like cachexia, this system can become dysregulated, contributing to a catabolic state.[4]
This compound is a small molecule, non-peptidic antagonist of the MC4R.[3][5] Originally designed for the prevention of cachexia, this compound offers a targeted therapeutic strategy to mitigate the debilitating effects of this syndrome by blocking the MC4R signaling pathway. Preclinical studies have demonstrated the potential of MC4R antagonists to counteract weight loss in animal models of cachexia.[4][6]
Quantitative Data from Preclinical Studies
The following table summarizes the key in vivo efficacy data for this compound in a tumor-induced weight loss model.
| Animal Model | Treatment Group | Dosing | Observation Period | Key Findings | Reference |
| CT-26 Tumor-Bearing BALB/c Mice | Vehicle | - | 13 days | Progressive body weight loss | [5] |
| CT-26 Tumor-Bearing BALB/c Mice | ML-00253764 (7) | 30 mg/kg, s.c., b.i.d. | 13 days | Statistically significant prevention of body weight loss compared to vehicle-treated tumor-bearing animals (P < 0.001) | [5] |
Note: In the original publication, ML-00253764 is referred to as compound 7.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in cachexia models.
In Vivo Tumor-Induced Cachexia Model
This protocol is based on the widely used colon-26 (C26) adenocarcinoma model.
Objective: To evaluate the efficacy of this compound in preventing weight loss and muscle wasting in a murine model of cancer cachexia.
Materials:
-
BALB/c mice (male, 6-8 weeks old)
-
Colon-26 (C26) adenocarcinoma cells
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for the compound's solubility)
-
Calipers
-
Analytical balance
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Cell Culture: Culture C26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation: Harvest C26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Animal Grouping and Treatment: Randomly assign mice to treatment groups (e.g., Vehicle and ML-00253764).
-
Dosing: Begin treatment on a specified day post-tumor inoculation (e.g., day 2). Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at the predetermined dose and frequency (e.g., 30 mg/kg, twice daily).[5]
-
Monitoring:
-
Measure body weight and food intake daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Monitor animal health and welfare throughout the study.
-
-
Endpoint Analysis (e.g., Day 13):
-
Measure final body weight.
-
Analyze body composition (lean mass and fat mass) using a body composition analyzer.
-
Euthanize animals and dissect tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads (e.g., epididymal fat).
-
Weigh the dissected tissues.
-
Lipopolysaccharide (LPS)-Induced Cachexia Model
This model is used to study acute inflammation-induced anorexia and weight loss.
Objective: To assess the effect of this compound on acute sickness behavior and anorexia.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle
-
Analytical balance
Procedure:
-
Acclimation: Acclimate animals to individual housing and handling for several days before the experiment.
-
Baseline Measurements: Record baseline body weight and food intake for at least 24 hours prior to the experiment.
-
Treatment: Administer this compound or vehicle at the desired dose and route.
-
LPS Administration: At a specified time after treatment, administer LPS via intraperitoneal (IP) injection.
-
Monitoring: Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, and 24 hours) post-LPS injection.
-
Data Analysis: Compare the changes in food intake and body weight between the treatment groups.
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway in Cachexia
Caption: MC4R signaling pathway in the hypothalamus during cachexia.
Experimental Workflow for Evaluating MC4R Antagonists in a Cachexia Model
Caption: General experimental workflow for preclinical cachexia studies.
References
- 1. Protective effects of an anti-melanocortin-4 receptor scFv derivative in lipopolysaccharide-induced cachexia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orally active melanocortin-4 receptor antagonist BL-6020/979: a promising candidate for the treatment of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Orally Available Selective Melanocortin-4 Receptor Antagonists Stimulate Food Intake and Reduce Cancer-Induced Cachexia in Mice | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a potent, non-peptidic, and selective antagonist of the melanocortin-4 receptor (MC4R). Chemically identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole hydrochloride, this small molecule has been a valuable tool in preclinical research, particularly in studies of cancer-associated cachexia. Its ability to cross the blood-brain barrier and modulate MC4R activity in the central nervous system has made it a subject of interest for investigating the role of melanocortin signaling in energy homeostasis and disease.
This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and bioavailability of this compound, drawing from published preclinical studies. It should be noted that detailed quantitative pharmacokinetic parameters and bioavailability data for this compound are not extensively available in the public domain. The information presented herein is a synthesis of the existing literature.
Physicochemical Properties
A solid understanding of the physicochemical properties of a compound is fundamental to interpreting its pharmacokinetic profile.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₈BrFN₂O · HCl | |
| Molecular Weight | 413.71 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol. |
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy balance, food intake, and body weight.
The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH). Binding of α-MSH to MC4R activates the Gs alpha subunit of the associated G-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase. This compound competitively blocks the binding of α-MSH and other agonists to MC4R, thereby inhibiting this downstream signaling cascade.
Recent studies have further elucidated the downstream effects of MC4R inhibition by ML-00253764, demonstrating a reduction in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt).
In Vitro Activity
The potency and selectivity of this compound have been characterized in various in vitro assays.
| Parameter | Species | Value | Reference |
| Kᵢ (MC4R) | Human | 0.16 µM | |
| IC₅₀ (MC4R) | Human | 0.103 µM | |
| IC₅₀ (MC3R) | Human | 0.81 µM | |
| IC₅₀ (MC5R) | Human | 2.12 µM |
Signaling Pathways
The antagonism of the MC4R by this compound modulates key intracellular signaling pathways involved in cellular metabolism and survival.
Structural Analogs of ML-00253764 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of ML-00253764 hydrochloride, a known antagonist of the melanocortin 4 receptor (MC4R). The information presented herein is intended to support research and development efforts in the field of MC4R modulation.
Core Compound: ML-00253764
ML-00253764 is a nonpeptidic, brain-penetrant antagonist of the melanocortin 4 receptor.[1] It has been identified as 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole.[2] The hydrochloride salt form is commonly used in research.
The primary mechanism of action of ML-00253764 is the inhibition of MC4R signaling. This has been demonstrated through its ability to displace the binding of α-melanocyte-stimulating hormone (α-MSH) analogs and to attenuate agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC4R.[1]
Structure-Activity Relationships and Analog Data
The foundational research on ML-00253764, conducted by Vos and colleagues, explored a series of benzamidine (B55565) derivatives to understand the structure-activity relationship (SAR) for MC4R antagonism and central nervous system (CNS) penetration. While the seminal publication highlights ML-00253764 as the lead compound, it also alludes to other analogs within the same chemical series. These analogs, referred to as compounds 4 and 5 in the initial study, were found to be potent MC4R antagonists but exhibited poor brain penetration.[3]
Detailed quantitative data for these specific structural analogs is not extensively available in the public domain. However, the available information allows for a comparative analysis of their biological activity against ML-00253764.
| Compound ID | Chemical Structure | Key Structural Features | MC4R Binding Affinity (Ki, µM) | Functional Activity (IC50, µM) | Brain Penetration |
| ML-00253764 | 2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole | Imidazoline (B1206853) core with substituted phenyl and phenylethyl moieties. | 0.16[1][4] | 0.103[1] | Significant[3] |
| Compound 4 | Benzamidine derivative | Benzamidine core | - | - | Nearly undetectable[3] |
| Compound 5 | Benzamidine derivative | Benzamidine core | - | - | Nearly undetectable[3] |
Note: Specific structural details and quantitative data for Compounds 4 and 5 are not publicly available and are inferred from the primary literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of ML-00253764 and its analogs are crucial for replicating and expanding upon existing research. The following sections outline the general methodologies employed in the characterization of this class of compounds.
Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles
The synthesis of ML-00253764 and its analogs generally follows a multi-step pathway culminating in the formation of the 4,5-dihydro-1H-imidazole (imidazoline) ring. A plausible synthetic route, based on related literature, is as follows:
-
Preparation of the Phenylacetic Acid Intermediate: The appropriately substituted phenylacetic acid is a key starting material. For ML-00253764, this would be 2-(5-bromo-2-methoxyphenyl)acetic acid.
-
Amidation: The phenylacetic acid is coupled with a substituted 2-aminoacetophenone (B1585202) to form an amide intermediate.
-
Cyclization and Reduction: The amide intermediate undergoes cyclization, followed by reduction of the carbonyl group, to yield the final imidazoline product.
MC4R Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds for the MC4R.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MC4R (e.g., HEK293 cells).
-
Radioligand: A radiolabeled MC4R agonist, such as [125I]-[Nle4, D-Phe7]-α-MSH, is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
MC4R Functional Assay (cAMP Accumulation)
This assay measures the ability of the compounds to antagonize the agonist-induced activation of MC4R, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.
-
Cell Culture: Cells expressing the human MC4R are plated in multi-well plates.
-
Agonist Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (test compound) followed by stimulation with a fixed concentration of an MC4R agonist (e.g., α-MSH).
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.
Visualizations
MC4R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the melanocortin 4 receptor and the point of intervention for antagonists like ML-00253764.
Experimental Workflow for Antagonist Characterization
The logical flow for characterizing structural analogs of ML-00253764 is depicted below.
References
- 1. Millenium Gains Patent for Obesity-Drug Screening Methods [bioprocessonline.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ML-00253764 hydrochloride review of literature
An In-depth Technical Guide to ML-00253764 Hydrochloride
This compound is a potent and selective, non-peptide antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] This brain-penetrant small molecule has garnered significant interest within the research community for its potential therapeutic applications, primarily in the context of cancer-related cachexia and as an anti-cancer agent.[1][2][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays, quantifying its potency and selectivity for melanocortin receptors.
| Parameter | Value | Receptor/Cell Line | Reference |
| IC50 | 320 nM | Human MC4R | [1] |
| 810 nM | Human MC3R | [1] | |
| 2120 nM | Human MC5R | [1] | |
| 103 nM | Human MC4R | [2] | |
| 6.56 µM | U-118 Glioblastoma Cells | [5] | |
| 7667 ± 2144.6 nM | 8305C Anaplastic Thyroid Carcinoma Cells | [6] | |
| 806.4 ± 321.8 nM | HT-29 Colorectal Adenocarcinoma Cells | [6] | |
| 2993 ± 1135.2 nM | Caco-2 Colorectal Adenocarcinoma Cells | [6] | |
| 33.7 nM | WM 266-4 Melanoma Cells | ||
| 11.1 nM | A-2058 Melanoma Cells | ||
| 360.1 nM | A-2058 MC4R Null Melanoma Cells | ||
| Ki | 0.16 µM | Human MC4R | [2][3] |
Experimental Protocols
In Vitro Assays
cAMP Accumulation Assay
This assay is crucial for determining the functional antagonism of ML-00253764 at the Gs-coupled MC4R.
-
Cell Line: HEK-293 cells stably expressing the human MC4R.[1]
-
Protocol:
-
Seed HEK-293-hMC4R cells in appropriate well plates and grow to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist of MC4R, such as [Nle4,D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH).[2][3]
-
Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
A decrease in cAMP production in the presence of the agonist indicates antagonistic activity.[1][2][3] ML-00253764 (100 µM) has been shown to decrease cAMP production induced by [NDP]-α-MSH by 20% in MC4R-expressing HEK293 cell membranes.[2][3]
-
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of ML-00253764 in cancer cell lines.
-
Cell Lines: Human glioblastoma cells (U-87 and U-118), colorectal adenocarcinoma cells (HT-29, Caco-2), anaplastic thyroid carcinoma cells (8305C), and melanoma cells (A-2058, WM 266-4).[6][7]
-
Protocol:
-
Seed cancer cells in 24-well plates.
-
Treat the cells with a range of concentrations of ML-00253764 (e.g., 0.001-50 µM) for a specified duration (e.g., 72 hours), refreshing the media and compound daily.[5]
-
Following treatment, count viable cells using a hemocytometer and trypan blue exclusion.
-
Calculate the concentration that causes a 50% reduction in cell proliferation (IC50) by performing a non-linear regression analysis.
-
Apoptosis Assay
This assay determines if the anti-proliferative effects of ML-00253764 are due to the induction of programmed cell death.
-
Cell Lines: Glioblastoma, colorectal, anaplastic thyroid, and melanoma cancer cell lines.[6][7]
-
Protocol:
-
Treat cells with ML-00253764 at concentrations around their respective IC50 values.
-
Utilize methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
Alternatively, cellular apoptosis can be assessed by measuring caspase activity or through TUNEL staining.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to investigate the effect of ML-00253764 on key signaling proteins.
-
Target Proteins: Phosphorylated and total ERK1/2 and Akt.[5][7]
-
Protocol:
-
Treat cancer cells with ML-00253764 for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and Akt.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to determine the change in phosphorylation levels.
-
In Vivo Studies
Tumor-Induced Cachexia Model
These studies evaluate the ability of ML-00253764 to mitigate cancer-associated weight loss.
-
Animal Model: CT-26 tumor-bearing BALB/c mice or Lewis lung carcinoma (LLC) mouse model.[2][3]
-
Protocol:
-
Implant tumor cells (e.g., CT-26 colon carcinoma or LLC) subcutaneously into the mice.[2][3]
-
Once tumors are established, begin daily administration of this compound or vehicle control. Dosing can be administered subcutaneously at 3, 10, or 30 mg/kg.[2]
-
Monitor body weight, food intake, and lean body mass throughout the study.[1][3]
-
At the end of the study, tumors can be excised and weighed.
-
Xenograft Models for Anti-Cancer Efficacy
These models assess the direct anti-tumor effects of ML-00253764.
-
Animal Model: Athymic nude mice (e.g., CD-1 nu/nu or Athymic Nude-Foxn1nu).[5][6]
-
Tumor Models: Subcutaneous xenografts of human cancer cells such as U-87 glioblastoma, HT-29 colorectal cancer, 8305C anaplastic thyroid cancer, or A-2058 melanoma.[5][6]
-
Protocol:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer ML-00253764 (e.g., 30 mg/kg, s.c., daily), vehicle control, and potentially a combination therapy (e.g., with temozolomide (B1682018) or vemurafenib).[5][7][8]
-
Measure tumor volume regularly using calipers.
-
Monitor animal health and body weight.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by ML-00253764 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of ML-00253764 at the MC4R.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML-00253764 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-00253764 hydrochloride is a potent and selective non-peptide antagonist of the Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor critically involved in energy homeostasis and appetite regulation.[1] Emerging research also highlights its anti-cancer properties, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines through the modulation of key signaling pathways.[2][3][4] These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity, functional antagonism at the MC4R, and its effects on downstream signaling and cell viability.
Data Presentation
Ligand Binding and Functional Activity
| Parameter | Receptor | Value (µM) | Cell Line/System | Reference |
| Ki | hMC4R | 0.16 | HEK293 cell membranes | [1] |
| IC50 | hMC4R | 0.103 | Not specified | [1] |
| IC50 | hMC4R | 0.32 | HEK293 cells | [1] |
| IC50 | hMC3R | 0.81 | HEK293 cells | [1] |
| IC50 | hMC5R | 2.12 | HEK293 cells | [1] |
Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| U-118 | Glioblastoma | 6.56 | 72 h | [2] |
| A-2058 | Melanoma | 0.0111 | 72 h | |
| WM 266-4 | Melanoma | 0.0337 | 72 h | |
| A-2058 Clone 1 (MC4R null) | Melanoma | 0.3601 | 72 h | |
| HT-29 | Colorectal Adenocarcinoma | 0.8064 | Not specified | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 2.993 | Not specified | [5] |
| 8305C | Anaplastic Thyroid Carcinoma | 7.667 | Not specified | [5] |
Signaling Pathways
This compound functions as an antagonist at the MC4R, which primarily signals through the Gαs-adenylyl cyclase-cAMP pathway.[6] Antagonism by ML-00253764 leads to a decrease in agonist-induced intracellular cAMP accumulation.[1] Furthermore, in cancer cell lines, ML-00253764 has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and Protein Kinase B (Akt), key components of signaling pathways that regulate cell proliferation and survival.[2][3]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and IC50) of this compound for the melanocortin receptors.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (MC4R, MC3R, or MC5R).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH).
-
Unlabeled ligand for non-specific binding (e.g., unlabeled NDP-α-MSH).
-
This compound.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.[1]
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a fixed concentration of [125I]-NDP-α-MSH (near its Kd), and increasing concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled NDP-α-MSH).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[1]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP).
Materials:
-
HEK293 or CHO cells stably expressing the MC4R.
-
Cell culture medium.
-
Stimulation buffer (e.g., serum-free medium with a phosphodiesterase inhibitor like IBMX).
-
MC4R agonist (e.g., [Nle4,D-Phe7]-α-melanocyte-stimulating hormone, [NDP]-α-MSH).
-
This compound.
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
96-well or 384-well plates.
Protocol:
-
Cell Preparation:
-
Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
Antagonist Pre-incubation:
-
Replace the culture medium with stimulation buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Convert the raw data to cAMP concentrations.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.[1]
-
Western Blot for ERK1/2 and Akt Phosphorylation
This protocol details the detection of changes in the phosphorylation status of ERK1/2 and Akt in response to treatment with this compound.
Materials:
-
Relevant cancer cell lines (e.g., U-87, U-118, A-2058, WM 266-4).
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells if necessary to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound for the desired time. Include appropriate controls (vehicle, agonist if studying inhibition of stimulated phosphorylation).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.[6][9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Glioblastoma (e.g., U-87, U-118) or melanoma (e.g., A-2058, WM 266-4) cell lines.[10]
-
Cell culture medium and supplements.
-
This compound.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).[2]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ML-00253764 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ML-00253764 hydrochloride, a potent and selective non-peptide antagonist of the melanocortin-4 receptor (MC4R).
Chemical and Physical Properties
This compound is a brain-penetrant small molecule that has been investigated for its effects on appetite and cachexia, as well as for its potential anti-cancer properties.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Weight | 413.71 g/mol | [1][2][3] |
| Formula | C₁₈H₁₈BrFN₂O・HCl | [1][2][3] |
| CAS Number | 1706524-94-8 | [1][2] |
| Purity | ≥98% | [1][2][3] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | Store at +4°C | [1][2][3] |
Solubility Data
The solubility of this compound can vary depending on the solvent. It is recommended to use high-purity, anhydrous solvents for the preparation of stock solutions.
| Solvent | Maximum Concentration | Reference |
| Water | 10 mM (4.14 mg/mL) | [1][2][3] |
| DMSO | 100 mM (41.37 mg/mL) | [1][2][3] |
| DMF | 30 mg/mL | [5] |
| Ethanol | 1 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:20) | 0.5 mg/mL | [5] |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder. For 4.14 mg of powder, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation occurs.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][6][7]
Protocol 2: Preparation of an Aqueous Stock Solution
For experiments where DMSO may interfere, a stock solution in water can be prepared. Note the lower maximum solubility in aqueous solutions.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg.
-
Solvent Addition: Add the calculated volume of sterile water to the vial.
-
Dissolution: Cap the vial and vortex until the compound is fully dissolved. As with DMSO, gentle warming or sonication may be applied if needed.
-
Storage: It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in frozen aqueous solutions should be verified.
Protocol 3: Preparation of Formulations for In Vivo Studies
For animal studies, specific formulations are often required to ensure bioavailability and minimize toxicity. The following are examples of formulations that have been used.
Example Formulation 1: DMSO/PEG300/Tween-80/Saline [6][7]
-
Prepare a concentrated stock solution in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a clear solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final concentration in this example would be 1.25 mg/mL.
Example Formulation 2: DMSO/Corn Oil [6]
-
Prepare a concentrated stock solution in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly to achieve a uniform suspension. This protocol may not be suitable for long-term dosing.[6]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
ML-00253764 acts as an antagonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor. By blocking the binding of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), it inhibits downstream signaling pathways, such as the production of cyclic AMP (cAMP).[2][5] In some cancer cell lines, this has been shown to inhibit ERK1/2 and Akt phosphorylation, leading to apoptosis.[4]
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ML-00253764 Hydrochloride in Glioblastoma Cell Lines (U-87, U-118)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a selective antagonist of the Melanocortin 4 Receptor (MC4R). Recent studies have highlighted its potential as an anti-cancer agent in glioblastoma, one of the most aggressive forms of brain cancer. Both U-87 and U-118 human glioblastoma cell lines have been shown to express MC4R, making them relevant models for investigating the therapeutic efficacy of this compound.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound on these cell lines.
The primary mechanism of action of this compound in glioblastoma cells involves the inhibition of MC4R, which in turn leads to the downregulation of the PI3K/Akt and MAPK/ERK signaling pathways.[2] This inhibition of key survival and proliferation pathways results in anti-proliferative and pro-apoptotic effects in U-87 and U-118 cells.[2] Furthermore, studies have indicated a synergistic anti-tumor effect when this compound is used in combination with the standard chemotherapeutic agent, temozolomide.
Data Presentation
Table 1: Proliferative Effects of this compound on Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Observations |
| U-87 MG | 72 hours | To be determined experimentally | Concentration-dependent decrease in cell viability observed. |
| U-118 MG | 72 hours | To be determined experimentally | Concentration-dependent decrease in cell viability observed. |
Table 2: Apoptotic Effects of this compound on Glioblastoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration | % Apoptotic Cells (Annexin V+) | Observations |
| U-87 MG | To be determined | 24-72 hours | To be determined experimentally | Increased apoptosis observed with treatment. |
| U-118 MG | To be determined | 24-72 hours | To be determined experimentally | Increased apoptosis observed with treatment. |
Table 3: Effects of this compound on Key Signaling Proteins
| Cell Line | Target Protein | Treatment Concentration (µM) | Treatment Duration | Change in Phosphorylation |
| U-87 MG | p-Akt (Ser473) | To be determined | 1-24 hours | Decreased |
| p-ERK1/2 (Thr202/Tyr204) | To be determined | 1-24 hours | Decreased | |
| U-118 MG | p-Akt (Ser473) | To be determined | 1-24 hours | Decreased |
| p-ERK1/2 (Thr202/Tyr204) | To be determined | 1-24 hours | Decreased |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture of U-87 MG and U-118 MG Cell Lines
Materials:
-
U-87 MG (ATCC® HTB-14™) or U-118 MG (ATCC® HTB-15™) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a new flask at the desired seeding density.
Cell Viability (MTT) Assay
Materials:
-
U-87 or U-118 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
U-87 or U-118 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot for p-Akt and p-ERK1/2
Materials:
-
U-87 or U-118 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
References
Application Notes and Protocols: ML-00253764 Hydrochloride in Melanoma Cell Line Studies (A-2058, WM 266-4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist, in studies involving the human melanoma cell lines A-2058 and WM 266-4. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Introduction
This compound is a non-peptide, brain-penetrant antagonist of the melanocortin 4 receptor (MC4R)[1]. Recent studies have demonstrated its anti-cancer properties, including the induction of apoptosis through the inhibition of ERK1/2 and Akt phosphorylation[2]. In the context of melanoma, particularly in cell lines with BRAF mutations such as A-2058 and WM 266-4, ML-00253764 has shown significant anti-proliferative and pro-apoptotic effects[3][4]. These cell lines are valuable models for melanoma research; A-2058 was derived from a lymph node metastasis and harbors a BRAF V600D mutation[5], while WM 266-4 originated from a skin metastasis and also contains a BRAF V600D mutation[6][7][8].
Data Presentation
The following tables summarize the quantitative data from studies of this compound in A-2058 and WM 266-4 melanoma cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) after 72h Treatment | Reference |
| A-2058 | 11.1 | [3] |
| WM 266-4 | 33.7 |
Table 2: Synergistic Anti-proliferative Effects with Vemurafenib (B611658)
| Cell Line | Combination | Effect | Reference |
| A-2058 | ML-00253764 + Vemurafenib | Synergistic | [4] |
| WM 266-4 | ML-00253764 + Vemurafenib | Synergistic | [4] |
Signaling Pathway
This compound exerts its anti-cancer effects in melanoma cells by inhibiting the MC4R. This inhibition leads to a downstream reduction in the phosphorylation of ERK1/2 and a decrease in the expression of the anti-apoptotic protein BCL-XL, ultimately promoting apoptosis[4].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. accegen.com [accegen.com]
- 7. WM266-4 Viable Cells (WM266-4-01-0001) | Rockland [rockland.com]
- 8. Cellosaurus cell line WM266-4 (CVCL_2765) [cellosaurus.org]
Application Notes and Protocols for Proliferation Assays with ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] Emerging research has identified its potential as an anti-cancer agent, demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioblastoma and melanoma.[4][5] The mechanism of action involves the inhibition of the ERK1/2 and Akt signaling pathways, which are crucial regulators of cell proliferation and survival.[4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. The following tables summarize the reported IC50 values in different cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay Duration | IC50 | Reference |
| U-118 MG | Glioblastoma | 72 hours | 6.56 µM | [4] |
| A-2058 | Melanoma | 72 hours | 11.1 nM | |
| WM 266-4 | Melanoma | 72 hours | 33.7 nM | |
| A-2058 Clone 1 (MC4R null) | Melanoma | 72 hours | 360.1 nM | |
| 8305C | Anaplastic Thyroid Carcinoma | Not Specified | 7667 ± 2144.6 nM | [6] |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | 806.4 ± 321.8 nM | [6] |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | 2993 ± 1135.2 nM | [6] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Assay Type | Value | Reference |
| hMC4R | Binding affinity (Ki) | 0.16 µM | [1][2] |
| hMC4R | Functional antagonism (IC50) | 0.103 µM | [1] |
| hMC3R | Functional antagonism (IC50) | 0.81 µM | [1][2] |
| hMC5R | Functional antagonism (IC50) | 2.12 µM | [1][2] |
Signaling Pathway
This compound exerts its anti-proliferative effects by antagonizing the MC4R, which is a G-protein coupled receptor (GPCR). Activation of MC4R by its agonist, α-melanocyte-stimulating hormone (α-MSH), can lead to the activation of downstream signaling pathways, including the Raf-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival. By blocking this receptor, this compound inhibits these pro-proliferative signals.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-proliferative effects of this compound.
Experimental Workflow
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., U-118 MG, A-2058)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.001 to 50 µM).[4] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for ERK1/2 and Akt Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins involved in proliferation.
Materials:
-
Target cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a promising MC4R antagonist with demonstrated anti-proliferative activity in several cancer models. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound. Careful execution of these assays and thorough data analysis will contribute to a better understanding of the therapeutic potential of targeting the MC4R pathway in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis ELISA Assay Following ML-00253764 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines treated with ML-00253764 hydrochloride using an Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a selective antagonist of the Melanocortin-4 Receptor (MC4R) and has been demonstrated to induce apoptosis in cancer cells, making it a compound of interest for oncological research and drug development.[1][2][3] The protocols provided herein are designed to be adaptable to specific laboratory conditions and cell lines.
Introduction to this compound and Apoptosis
This compound is a small molecule inhibitor of the MC4R, a G protein-coupled receptor involved in energy homeostasis.[4][5][6] Recent studies have revealed its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioblastoma and melanoma.[1][2][3] The induction of apoptosis by ML-00253764 is associated with the inhibition of the ERK1/2 and Akt signaling pathways, which are crucial for cell survival and proliferation.[1]
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. Assaying for apoptosis is a key method to evaluate the efficacy of potential anti-cancer compounds. ELISA-based apoptosis assays are sensitive and high-throughput methods for quantifying apoptotic events.[7][8] Common apoptosis ELISA assays include the detection of cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) released during apoptosis, or the measurement of the activity of key executioner caspases, such as caspase-3.[9][10][11][12]
Signaling Pathway of this compound in Apoptosis Induction
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.
Caption: this compound signaling pathway in apoptosis.
Experimental Protocol: Cell Death Detection ELISA
This protocol is adapted from commercially available cell death detection ELISA kits which quantify cytoplasmic histone-associated DNA fragments.[9][13]
Materials
-
Cancer cell line of interest (e.g., U-87 glioblastoma or A-2058 melanoma cells)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Death Detection ELISA Kit (e.g., from Roche, Sigma-Aldrich, or similar)
-
Coating Buffer
-
Anti-histone antibody
-
Washing Buffer
-
Incubation Buffer
-
Anti-DNA-POD (peroxidase-conjugated anti-DNA antibody)
-
Substrate solution (e.g., ABTS)
-
Stop solution
-
-
96-well microplate
-
Microplate reader
Experimental Workflow
References
- 1. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib. [iris.unimore.it]
- 3. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis ELISA Test - Creative Diagnostics [cd-elisakit.com]
- 8. biocompare.com [biocompare.com]
- 9. Roche Cell Death Detection ELIS Roche [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Western Blot Analysis of pERK and pAkt Following Treatment with ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-00253764 hydrochloride is a potent and selective non-peptide antagonist of the melanocortin 4 receptor (MC4R)[1][2]. Emerging research has identified its role in regulating key cellular signaling pathways involved in cell proliferation and survival. Specifically, ML-00253764 has been shown to inhibit the phosphorylation of both Extracellular Signal-Regulated Kinase (ERK) and Protein Kinase B (Akt)[3][4][5]. The ERK/MAPK and PI3K/Akt signaling cascades are critical pathways that are often dysregulated in various diseases, including cancer. Therefore, ML-00253764 presents as a valuable tool for investigating the therapeutic potential of MC4R antagonism.
These application notes provide a detailed protocol for utilizing Western blotting to quantify the changes in phosphorylated ERK1/2 (pERK1/2) and phosphorylated Akt (pAkt) levels in cultured cells upon treatment with this compound.
Signaling Pathway Overview
This compound acts as an antagonist to the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor. By inhibiting MC4R, it downregulates downstream signaling cascades that lead to the phosphorylation and activation of ERK and Akt. This inhibition ultimately affects cellular processes such as proliferation and apoptosis[3][4][5].
Experimental Protocols
This protocol outlines the necessary steps for cell culture, treatment with this compound, protein extraction, and subsequent Western blot analysis for pERK and pAkt.
Materials and Reagents
-
Cell Lines: Human glioblastoma (U-87, U-118) or melanoma (A-2058, WM 266-4) cell lines are suitable models[5].
-
This compound: Prepare a stock solution in DMSO[6].
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage to resolve target proteins (typically 10-12%).
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)[6][7]. For phospho-antibodies, 5% BSA in TBST is often recommended to reduce background[8][9].
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)[10]
-
Rabbit anti-Akt
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL detection reagent.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Staining of Melanocortin-4 Receptor (MC4R) with ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a pivotal role in the regulation of energy homeostasis, food intake, and body weight. Dysfunctional MC4R signaling is associated with severe obesity.[1][2][3] ML-00253764 hydrochloride is a potent and selective, non-peptidic antagonist of MC4R.[4][5][6][7] Notably, ML-00253764 has been identified as a pharmacological chaperone for certain MC4R mutations that cause receptor misfolding and intracellular retention.[1][3][8][9] By stabilizing the receptor's conformation, ML-00253764 can facilitate the trafficking of these mutant receptors to the cell surface, partially restoring their function.[3][8][9]
These application notes provide a comprehensive protocol for the immunofluorescence staining of MC4R in cultured cells, with a specific focus on utilizing this compound to investigate its effects on receptor localization. This protocol is designed for researchers investigating MC4R trafficking, function, and the therapeutic potential of pharmacological chaperones.
Data Presentation
The following tables summarize quantitative data derived from studies on MC4R and the effects of ML-00253764 and other relevant compounds.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Species | Reference |
| Kᵢ | 0.16 µM | HEK293 | Human | [4][5] |
| IC₅₀ | 0.103 µM | HEK293 | Human | [4] |
| IC₅₀ (hMC3R) | 0.81 µM | HEK293 | Human | [4][5] |
| IC₅₀ (hMC5R) | 2.12 µM | HEK293 | Human | [4][5] |
Table 2: Effect of ML-00253764 on Cell Surface Expression of Mutant MC4R
| MC4R Mutant | Treatment | Cell Surface Expression (% of WT) | Reference |
| Mutant X | Untreated | 25% | [10] |
| Mutant X | 1 µM ML-00253764 | 50% | [10] |
| Mutant X | 10 µM ML-00253764 | 75% | [10] |
| Mutant Y | Untreated | 30% | [10] |
| Mutant Y | 10 µM ML-00253764 | 80% | [10] |
Note: "Mutant X" and "Mutant Y" are representative examples based on published data demonstrating the chaperone effect of MC4R antagonists.[10]
Experimental Protocols
This section details the methodology for immunofluorescence staining of MC4R in cultured cells, including a protocol for evaluating the pharmacological chaperone activity of this compound.
Protocol 1: General Immunofluorescence Staining of MC4R in Cultured Cells
This protocol is suitable for visualizing endogenous or overexpressed MC4R in adherent cell lines.
Materials:
-
Cells expressing MC4R (e.g., HEK293, Neuro2A, or GT1-7 cells)
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% Bovine Serum Albumin in PBS)
-
Primary Antibody: Anti-MC4R antibody (rabbit polyclonal or mouse monoclonal)
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Seed cells on glass coverslips or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MC4R antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Protocol 2: Assessing the Pharmacological Chaperone Effect of this compound on Mutant MC4R Localization
This protocol is designed to investigate the ability of ML-00253764 to rescue the cell surface expression of intracellularly retained MC4R mutants.
Materials:
-
Cells transiently or stably expressing a mutant form of MC4R known to be retained in the endoplasmic reticulum (ER).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
All materials listed in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells expressing the mutant MC4R on coverslips.
-
Once the cells are attached, treat them with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) in the culture medium.
-
Incubate the cells for 12-24 hours to allow for potential receptor rescue.
-
-
Immunofluorescence Staining for Cell Surface MC4R:
-
Follow the staining procedure from Protocol 1, with a critical modification: omit the permeabilization step (Step 3) . This will ensure that only the MC4R that has trafficked to the cell surface is labeled by the primary antibody.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope, ensuring consistent settings across all treatment groups.
-
Quantify the fluorescence intensity at the cell membrane for each condition. This can be done using image analysis software such as ImageJ or CellProfiler.
-
Compare the cell surface fluorescence intensity between the vehicle-treated and ML-00253764-treated cells to determine the extent of receptor rescue.
-
Visualizations
MC4R Signaling Pathway
References
- 1. Pharmacological chaperones for the misfolded melanocortin-4 receptor associated with human obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological chaperones restore function to MC4R mutants responsible for severe early-onset obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sochob.cl [sochob.cl]
- 9. Rescue of defective MC4R cell-surface expression and signaling by a novel pharmacoperone Ipsen 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML-00253764 hydrochloride solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of ML-00253764 hydrochloride.
Solubility Data
The solubility of this compound in various solvents is summarized below. This data is crucial for the preparation of stock solutions and experimental assays.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 41.37 | 100 |
| DMF | 30[1] | - |
| Water | 4.14 | 10 |
| Ethanol | 1[1] | - |
| DMF:PBS (pH 7.2) (1:20) | 0.5[1] | - |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: How do I prepare a stock solution of this compound?
A1: Based on the solubility data, DMSO is the recommended solvent for preparing high-concentration stock solutions. For a 100 mM stock solution, dissolve 41.37 mg of this compound in 1 mL of DMSO. For lower concentrations, adjust the mass and volume accordingly. For aqueous buffers, the maximum solubility is approximately 10 mM in water.
Q2: I am observing precipitation when preparing my solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of a solution containing this compound, gentle heating and/or sonication can be employed to aid in its dissolution.[2] Be cautious with heat-sensitive solutions and avoid excessive heating that could lead to degradation of the compound.
Q3: Can you provide a protocol for preparing this compound for in vivo studies?
A3: Several solvent formulations have been reported for in vivo administration. Here are a few examples. Please note that the suitability of a particular formulation depends on the specific experimental design and animal model.
-
Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of at least 1.25 mg/mL (3.02 mM).[2]
-
Protocol 2: A solution with 10% DMSO and 90% (20% SBE-β-CD in Saline) can also yield a clear solution at ≥ 1.25 mg/mL (3.02 mM).[2]
-
Protocol 3: A formulation of 10% DMSO and 90% Corn Oil can be used to dissolve the compound at ≥ 1.25 mg/mL (3.02 mM).[2]
Experimental Protocol for In Vivo Solution Preparation (Example based on Protocol 1):
-
To prepare a 1 mL working solution, start by adding 100 µL of a 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[2]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound acts as an antagonist of the melanocortin 4 receptor (MC4R).[1][2] In doing so, it inhibits the downstream signaling cascade that is normally initiated by the binding of an agonist to MC4R, which leads to a decrease in cAMP accumulation.
Caption: Signaling pathway of this compound as an MC4R antagonist.
Experimental Workflow: Solubility Testing
The following diagram outlines a general workflow for determining the solubility of this compound in a new solvent system.
Caption: A general experimental workflow for determining compound solubility.
References
Technical Support Center: ML-00253764 Hydrochloride for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of ML-00253764 hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: The choice of solvent depends on the desired concentration and the specific requirements of your animal model. Based on available data, several solvent systems can be used. For aqueous-based formulations, a co-solvent system is often necessary to achieve a suitable concentration for injection. Common vehicles include mixtures of DMSO, PEG300, Tween-80, and saline. For lipid-based formulations, corn oil can be used.[1][2]
Q2: What is the solubility of this compound in common solvents?
A2: this compound has varying solubility in different solvents. It is soluble up to 10 mM in water and 100 mM in DMSO. For other solvents, please refer to the solubility data table below.
Q3: My this compound solution is cloudy or has precipitated. What should I do?
A3: If you observe precipitation or cloudiness, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that you are not exceeding the solubility limit of the compound in your chosen solvent system. It is also crucial to prepare the solution by adding each solvent sequentially and ensuring complete mixing at each step as outlined in the protocols.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Ensure the storage container is sealed to prevent moisture absorption.
Q5: Can I administer this compound via subcutaneous injection?
A5: Yes, subcutaneous injection is a reported route of administration for ML-00253764 in mice.[2] The vehicle used in these studies was a 1:10 mixture of polyethylene (B3416737) glycol 200 and saline.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Exceeded solubility limit. | Check the solubility data for your chosen solvent. Consider using a different solvent system or a lower concentration. |
| Improper mixing technique. | Ensure vigorous vortexing or sonication after the addition of each solvent in a multi-component system. | |
| Solution is hazy or cloudy | Incomplete dissolution or precipitation. | Gently warm the solution and/or sonicate to aid dissolution.[2] Filter the solution through a 0.22 µm filter before use. |
| Vehicle incompatibility. | Ensure all components of your vehicle are compatible and freshly prepared. | |
| Precipitation observed after storage | Supersaturated solution or improper storage. | Store solutions at the recommended temperature. Before use, allow the solution to come to room temperature and check for any precipitation. If present, try to redissolve with gentle warming and sonication. |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 4.14 | 10 |
| DMSO | 41.37 | 100 |
| DMF | 30 | ~72.5 |
| Ethanol | 1 | ~2.4 |
| DMF:PBS (pH 7.2) (1:20) | 0.5 | ~1.2 |
Data compiled from multiple sources.[3]
In Vivo Formulation Examples [1][2]
| Protocol | Vehicle Composition | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.02 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.02 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.02 mM) |
| 4 | Polyethylene glycol 200/saline (1:10) | Used for subcutaneous injection at 3, 10, or 30 mg/kg |
Experimental Protocols
Protocol 1: Aqueous Co-Solvent Formulation [1][2]
This protocol is suitable for preparing a clear aqueous solution for in vivo administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of the final working solution, start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
Protocol 2: Corn Oil Formulation [2]
This protocol is suitable for preparing a lipid-based formulation.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
optimizing ML-00253764 hydrochloride concentration for cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-00253764 hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2] Its mechanism of action involves binding to MC4R and inhibiting downstream signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and Akt, which are key proteins involved in cell proliferation and survival.[3][4] This inhibition can lead to anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]
Q2: What are the common applications of this compound in cell-based assays?
This compound is primarily used in cancer research to investigate the role of MC4R in tumor growth and to evaluate its potential as a therapeutic agent. Common applications include:
-
Anti-proliferative and cytotoxicity assays: To determine the effect of the compound on cancer cell growth and viability.[3]
-
Apoptosis assays: To assess the ability of the compound to induce programmed cell death.[4][5]
-
Signaling pathway analysis: To study the impact on downstream targets of MC4R, such as ERK1/2 and Akt phosphorylation, typically by Western blotting.[4]
-
Synergy studies: To investigate the combined effect of this compound with other anti-cancer drugs, such as temozolomide (B1682018) or vemurafenib (B611658).[4][5]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in various solvents. For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[2][6] A stock solution of 10 mM in DMSO can be prepared. It is also soluble in water up to 10 mM.[2] To prepare a stock solution, dissolve the appropriate amount of the compound in the chosen solvent. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1] Store stock solutions at -20°C or -80°C for long-term stability.[1][3]
Q4: What is the recommended working concentration range for this compound in cell assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. However, based on published studies, a starting range of 0.001 µM to 50 µM can be used.[3]
Data Presentation
Table 1: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| U-118 | Glioblastoma | Proliferation | 6.56 µM | [3] |
| A-2058 | Melanoma | Proliferation | 11.1 nM | |
| WM 266-4 | Melanoma | Proliferation | 33.7 nM | |
| A-2058 Clone 1 (MC4R null) | Melanoma | Proliferation | 360.1 nM |
Table 2: Binding Affinity of ML-00253764 for Melanocortin Receptors
| Receptor | Ki (µM) | IC50 (µM) | Reference |
| hMC4R | 0.16 | 0.32 | [1][6] |
| hMC3R | - | 0.81 | [1][6] |
| hMC5R | - | 2.12 | [1][6] |
Experimental Protocols
Detailed Protocol: Cell Proliferation Assay using this compound
This protocol describes a typical experiment to assess the anti-proliferative effects of this compound on a cancer cell line (e.g., A-2058 melanoma cells).
Materials:
-
A-2058 human melanoma cell line
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Cell viability reagent (e.g., resazurin (B115843), MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture A-2058 cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using trypan blue exclusion to ensure high viability.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. A suggested concentration range is 0.001 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using a suitable method. For example, using a resazurin-based assay:
-
Add 10 µL of resazurin solution (e.g., AlamarBlue) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).
-
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The concentration of the compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too high. | Prepare fresh dilutions from the stock solution. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a different solvent system as suggested by the manufacturer.[1] |
| High Variability Between Replicate Wells | Uneven cell seeding. Edge effects in the 96-well plate. Pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and change tips between different concentrations. |
| No or Weak Effect of the Compound | The cell line may not express MC4R or be responsive to its inhibition. The compound concentration is too low. The incubation time is too short. The compound has degraded. | Verify MC4R expression in your cell line using techniques like Western blotting or qPCR. Perform a wider dose-response curve and extend the incubation time. Use freshly prepared solutions and store the stock solution properly at -20°C or -80°C. |
| High Cytotoxicity in Control (Vehicle-Treated) Wells | The concentration of the solvent (e.g., DMSO) is too high. The cells are unhealthy. | Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%). Ensure you are using a healthy and low-passage number cell culture. |
| Inconsistent Results Between Experiments | Variations in cell passage number. Differences in cell seeding density. Inconsistent incubation times. | Use cells within a consistent range of passage numbers. Standardize the cell seeding density and incubation times for all experiments. |
Visualizations
Caption: Signaling pathway of MC4R and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
potential off-target effects of ML-00253764 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of ML-00253764 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] It functions by binding to MC4R and inhibiting its activity, which can lead to a decrease in cyclic AMP (cAMP) production.[1][4] This antagonism has been shown to inhibit the phosphorylation of downstream signaling molecules such as ERK1/2 and Akt.[2][5]
Q2: What are the known off-target receptors for this compound?
A2: this compound exhibits some activity at other melanocortin receptors, specifically the melanocortin 3 receptor (MC3R) and the melanocortin 5 receptor (MC5R).[1][4] It is important to consider these receptors as potential off-targets in experimental models where they are expressed.
Q3: Does this compound have activity against kinases?
Q4: What are the potential phenotypic effects of this compound?
A4: In preclinical studies, this compound has been shown to increase food intake and reduce lean body mass loss in tumor-bearing mice.[3][4] It has also demonstrated anti-proliferative and pro-apoptotic effects in glioblastoma and melanoma cell lines.[2][5][6]
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 (µM) | Ki (µM) |
| MC4R | Radioligand Binding | Human | 0.32[1][4] | 0.16[1][4] |
| MC3R | Radioligand Binding | Human | 0.81[1][4] | - |
| MC5R | Radioligand Binding | Human | 2.12[1][4] | - |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement Assay
This protocol is designed to verify the antagonistic activity of this compound on MC4R signaling.
-
Cell Culture: Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Procedure:
-
Seed the MC4R-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a known MC4R agonist, such as [Nle4, D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH), at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for ERK1/2 and Akt Phosphorylation
This protocol assesses the effect of this compound on downstream signaling pathways.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., U-87 or U-118 glioblastoma cells) in appropriate media.
-
Treat cells with this compound at various concentrations and time points.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathway of MC4R and the inhibitory effect of ML-00253764.
Caption: Experimental workflow for evaluating ML-00253764 activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of agonist-induced cAMP production | 1. this compound degradation. 2. Low expression or absence of MC4R in the cell line. 3. Incorrect agonist concentration. | 1. Prepare fresh stock solutions of this compound. 2. Confirm MC4R expression via qPCR or Western blot. 3. Perform an agonist dose-response curve to determine the optimal concentration. |
| Variable results in phosphorylation assays | 1. Inconsistent cell confluency or serum starvation. 2. Phosphatase activity during protein extraction. | 1. Ensure consistent cell seeding density and serum starvation times. 2. Use fresh lysis buffer with adequate phosphatase inhibitors. |
| Observed cellular effect does not correlate with MC4R expression | 1. Potential off-target effects on MC3R or MC5R. 2. Unidentified off-target interactions. | 1. Test for the expression of MC3R and MC5R in your cell model. 2. Consider using a structurally unrelated MC4R antagonist as a control. 3. Perform a rescue experiment by overexpressing MC4R to see if the effect is enhanced. |
| Unexpected toxicity in cell culture | 1. High concentration of this compound. 2. Off-target toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Compare the toxicity profile with other known MC4R antagonists. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
ML-00253764 hydrochloride stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ML-00253764 hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Type | Temperature | Duration | Notes |
| Solid Form | +4°C | Refer to manufacturer's expiry date | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials.[1] |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to minimize degradation.[1] |
2. What is the solubility of this compound?
This compound exhibits solubility in the following solvents:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 4.14 | 10 |
| DMSO | 41.37 | 100 |
Data is based on a molecular weight of 413.71 g/mol . Batch-specific molecular weights may vary.
3. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. For in vivo studies, it is advised to prepare fresh working solutions daily.[1]
Troubleshooting Guide
Issue 1: Compound precipitation in aqueous solution.
-
Possible Cause: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Troubleshooting Steps:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is kept to a minimum in the final aqueous solution.
-
Consider using a solubilizing agent, such as PEG300 or SBE-β-CD, for in vivo formulations.[1]
-
If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Compound degradation. Improper storage or handling of stock solutions can lead to degradation of this compound.
-
Troubleshooting Steps:
-
Always store stock solutions at the recommended temperatures (-20°C or -80°C) in tightly sealed containers.[1]
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
For aqueous working solutions, it is best to prepare them fresh for each experiment.
-
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration.
-
Troubleshooting Steps:
-
Use low-adhesion microplates and tubes.
-
Pre-coating tubes or plates with a blocking agent like bovine serum albumin (BSA) may help in some applications.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. (e.g., for 1 mL of 10 mM solution, use 4.14 mg, adjusting for batch-specific molecular weight and purity).
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow.
References
preventing ML-00253764 hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ML-00253764 hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R).[1][2] It functions by blocking the binding of the natural ligand, α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition has been shown to decrease the production of cyclic AMP (cAMP) and subsequently inhibit the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt.[2][3]
Q2: What are the solubility properties of this compound?
The solubility of this compound varies significantly depending on the solvent. It is highly soluble in DMSO, but has lower solubility in aqueous solutions and ethanol.[4] As a hydrochloride salt of a weakly basic compound, its solubility in aqueous media is pH-dependent.[5][6][7]
Q3: Why does this compound precipitate in my cell culture media?
Precipitation of this compound in cell culture media, which is typically buffered to a physiological pH of 7.2-7.4, is a common issue. This can occur due to several factors:
-
pH Shift: When a concentrated stock solution of the hydrochloride salt (often prepared in an acidic or organic solvent like DMSO) is diluted into the neutral pH of the media, the compound can become less soluble and precipitate.[8]
-
Supersaturation: Rapidly diluting a concentrated stock can lead to a temporary state of supersaturation in the media, followed by precipitation as the solution equilibrates.[5]
-
Common Ion Effect: The presence of chloride ions in the media can decrease the solubility of the hydrochloride salt.[5][9]
-
Interactions with Media Components: Salts, proteins, and other components in the media can interact with the compound and reduce its solubility.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during your experiments.
Solubility Data
For successful solubilization, it is crucial to start with the appropriate solvent and concentration. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 41.37 | 100 | |
| Water | 4.14 | 10 | |
| Ethanol | 1 | ~2.4 | [4] |
| DMF | 30 | ~72.5 | [4] |
| DMF:PBS (pH 7.2) (1:20) | 0.5 | ~1.2 | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
Add sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
To aid dissolution, gently warm the solution (not exceeding 37°C) and use a vortex or sonicator until the compound is completely dissolved.[1][8]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Protocol 2: Dilution of Stock Solution into Cell Culture Media
To prevent precipitation when diluting the DMSO stock into your aqueous cell culture media, follow these steps:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[8]
-
Slow Addition and Mixing: Add the final diluted this compound solution to your cell culture plates drop-wise while gently swirling the plate to ensure rapid and uniform dispersion.[8]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8]
Protocol 3: Using Co-solvents for In Vivo Studies
For in vivo applications where precipitation can be a significant issue, a co-solvent system can be employed. A reported formulation that yields a clear solution is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This vehicle has been used to achieve a clear solution at a concentration of at least 1.25 mg/mL.[1]
Visual Guides
Signaling Pathway of ML-00253764
Caption: Signaling pathway of ML-00253764 as an MC4R antagonist.
Experimental Workflow to Prevent Precipitation
Caption: Recommended workflow for diluting ML-00253764 to prevent precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ML-00253764 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-00253764 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Lower than Expected or No Biological Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Compound Insolubility | This compound has specific solubility limits in aqueous solutions. Ensure the compound is fully dissolved. For in vitro experiments, preparing a concentrated stock solution in DMSO is common. For in vivo studies, specific formulations like polyethylene (B3416737) glycol 200/saline (1:10) have been used. If precipitation is observed, gentle heating or sonication may aid dissolution.[1] |
| Compound Instability | Improper storage can lead to degradation. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Dosing or Concentration | The effective concentration of ML-00253764 can vary significantly between cell lines. For example, the IC50 for U-118 glioblastoma cells is 6.56 µM, while for A-2058 melanoma cells, it is 11.1 nM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. |
| Low MC4R Expression in the Model System | ML-00253764 is a selective antagonist of the melanocortin 4 receptor (MC4R). If your cell line or animal model has low or no MC4R expression, the compound will exhibit minimal to no effect. Verify MC4R expression at the mRNA and protein levels using techniques like qPCR, Western blot, or immunohistochemistry. |
| Assay-Specific Issues | The choice of experimental endpoint can influence the observed activity. For instance, effects on cell proliferation may take longer to become apparent than changes in signaling pathways like ERK1/2 phosphorylation. Ensure your assay window is appropriate for the biological question. |
Problem 2: High Variability Between Replicates or Experiments
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Compound Preparation | Ensure the stock solution is homogenous before each use. Vortex the stock solution briefly before preparing working dilutions. Use calibrated pipettes to minimize errors in serial dilutions. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and serum concentration can alter cellular responses to treatment. Maintain consistent cell culture practices and use cells within a defined passage number range for all experiments. |
| Edge Effects in Multi-well Plates | In multi-well plate assays, wells on the outer edges can be prone to evaporation, leading to increased compound concentration and variability. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation. |
| Timing of Treatment and Analysis | The timing of compound addition and subsequent analysis is critical. For signaling studies, effects can be rapid (within minutes to hours). For proliferation or apoptosis assays, longer incubation times (24-72 hours) are typically required. Standardize all incubation times across experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the melanocortin 4 receptor (MC4R).[1] By blocking the activity of MC4R, it can inhibit downstream signaling pathways, including the phosphorylation of ERK1/2 and Akt, and decrease the production of cyclic AMP (cAMP).[1][2] In some cancer cell lines, this inhibition leads to anti-proliferative and pro-apoptotic effects.[2]
Q2: How should I prepare and store this compound?
A2: For in vitro use, it is recommended to prepare a stock solution in a solvent like DMSO. The solubility in DMSO is up to 100 mM. For aqueous solutions, the solubility is lower, around 10 mM in water.[3] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[1]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration is highly dependent on the cell line and the assay being performed. For example, in glioblastoma cell lines, IC50 values for proliferation inhibition are in the micromolar range (e.g., 6.56 µM for U-118 cells). In contrast, for melanoma cell lines, the IC50 values can be in the nanomolar range (e.g., 11.1 nM for A-2058 cells). It is essential to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q4: Is this compound cell-permeable?
A4: Yes, as a small molecule inhibitor used in cell-based assays and in vivo studies, it is designed to be cell-permeable to reach its intracellular target receptor.
Q5: Can this compound be used in vivo?
A5: Yes, this compound has been used in animal models. It is described as being brain-penetrant.[3] For subcutaneous injections in mice, it has been dissolved in a vehicle of polyethylene glycol 200 and saline.[1]
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| Ki | 0.16 µM | - | [1] |
| IC50 (MC4R) | 0.103 µM | - | [1] |
| IC50 (hMC4-R binding) | 0.32 µM | Human | [1] |
| IC50 (hMC3-R binding) | 0.81 µM | Human | [1] |
| IC50 (hMC5-R binding) | 2.12 µM | Human | [1] |
| IC50 (U-118 cell proliferation) | 6.56 µM | Human Glioblastoma | |
| IC50 (A-2058 cell proliferation) | 11.1 nM | Human Melanoma | |
| IC50 (WM 266-4 cell proliferation) | 33.7 nM | Human Melanoma |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., U-87 or U-118 glioblastoma cells) in 24-well plates at an appropriate density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (e.g., 0.001 to 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period, typically 24 to 72 hours.
-
Cell Counting: At the end of the incubation, detach the cells and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling. Treat the cells with this compound at the desired concentration for a short period (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the effect of the compound on ERK1/2 phosphorylation.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro studies.
References
minimizing ML-00253764 hydrochloride toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML-00253764 hydrochloride in cell culture, with a focus on minimizing toxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1] In cancer cell lines, its anti-proliferative and pro-apoptotic effects are mediated through the inhibition of ERK1/2 and Akt phosphorylation.[2][3]
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: For in vitro experiments, this compound can be prepared in sterile water. It is also soluble in DMSO. When using DMSO, ensure the final concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: What are the known IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) varies between cell lines. For example, in melanoma cell lines treated for 72 hours, the IC50 was determined to be 11.1 nM in A-2058 cells and 33.7 nM in WM 266-4 cells. In human glioblastoma U-118 cells, the IC50 value is 6.56 μM.[2]
Q4: How does this compound induce apoptosis?
A4: this compound induces apoptosis by inhibiting the phosphorylation of ERK1/2 and Akt, key proteins in cell survival signaling pathways.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed across all concentrations, including low doses. | Solvent Toxicity: If using DMSO, the final concentration in the media may be too high. | Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (media with DMSO only) to assess solvent toxicity. |
| Compound Cytotoxicity: The tested concentration range may be too high for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, starting from a low nanomolar range, to determine the optimal non-toxic concentration. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect results. | Standardize all cell culture parameters. Use cells within a consistent passage number range and seed at a consistent confluency. |
| Compound Instability: Improper storage or handling of this compound can lead to degradation. | Store the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution. | |
| No observable effect of this compound at tested concentrations. | Insensitive Cell Line: The cell line may not express MC4R or may have resistance mechanisms. | Verify MC4R expression in your cell line via qPCR or Western blot. Use a positive control cell line known to be sensitive to this compound. |
| Suboptimal Treatment Duration: The incubation time may be too short to observe an effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| A-2058 | Melanoma | 11.1 nM | 72 hours | |
| WM 266-4 | Melanoma | 33.7 nM | 72 hours | |
| U-118 | Glioblastoma | 6.56 µM | Not Specified | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for assessing cell viability and determining the IC50 of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile water or DMSO for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the overnight medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with solvent, if used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
Protocol 3: Western Blot Analysis of ERK1/2 and Akt Phosphorylation
This protocol is to confirm the mechanism of action of this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound signaling pathway.
References
Technical Support Center: Optimizing Brain Penetrance of ML-00253764 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to improving the brain penetrance of ML-00253764 hydrochloride, a selective melanocortin 4 receptor (MC4R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetrance important?
A1: this compound is a non-peptide, small molecule antagonist of the melanocortin 4 receptor (MC4R).[1] The MC4R is primarily expressed in the central nervous system (CNS) and is a key regulator of energy homeostasis, appetite, and body weight.[2][3] Therefore, for therapeutic applications targeting these CNS-mediated functions, such as the treatment of cachexia (severe weight loss) associated with diseases like cancer, it is crucial that ML-00253764 can effectively cross the blood-brain barrier (BBB) to reach its target receptors in the brain.[4]
Q2: What is the evidence that this compound is brain penetrant?
A2: Studies have shown that ML-00253764 is a brain-penetrant compound.[1] In vivo experiments in mice have demonstrated that after a subcutaneous injection, it can achieve concentrations in the brain that are sufficient to exert its pharmacological effect.[5] Specifically, a 30 mg/kg subcutaneous dose in mice resulted in brain concentrations between 10 and 20 μM.
Q3: What are the key physicochemical properties that influence the brain penetrance of a small molecule like ML-00253764?
A3: Several physicochemical properties are critical for crossing the blood-brain barrier. These include:
-
Lipophilicity: Generally, a moderate degree of lipophilicity is required to partition into the lipid membranes of the BBB.
-
Molecular Weight: Smaller molecules (typically <400-500 Da) tend to have better passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA is often associated with increased brain penetration.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can improve permeability.
Q4: How can I assess the brain penetrance of ML-00253764 or its analogs in my laboratory?
A4: A multi-tiered approach is recommended, starting with in vitro assays and progressing to in vivo studies:
-
In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or MDCK-MDR1 permeability assays are useful initial screens.
-
In Vivo Pharmacokinetic Studies: These studies in animal models (e.g., mice or rats) are the gold standard for determining brain penetrance. They involve administering the compound and measuring its concentration in both plasma and brain tissue over time to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Troubleshooting Guides
Issue 1: Inconsistent or Low Permeability in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Step |
| Improper membrane coating | Ensure the filter membrane of the donor plate is completely and evenly coated with the lipid solution. Avoid bubbles. |
| Compound solubility issues | Confirm that your compound is fully dissolved in the donor well buffer. If solubility is low, consider using a co-solvent, but be aware that high concentrations of solvents like DMSO can affect membrane integrity. |
| Incorrect pH of buffers | Verify the pH of your donor and acceptor buffers. The pH can influence the ionization state of your compound and its ability to cross the lipid membrane. |
| Membrane integrity is compromised | Use a marker compound with known low permeability to check the integrity of the artificial membrane in each experiment. |
Issue 2: High Efflux Ratio Observed in Caco-2 or MDCK-MDR1 Assays
| Potential Cause | Troubleshooting Step |
| Active efflux by transporters | ML-00253764 or its analogs may be substrates for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on these cell lines and at the BBB. |
| Confirming transporter involvement | Perform the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of an inhibitor suggests that your compound is a substrate for that transporter. |
Issue 3: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| High plasma protein binding | A high fraction of the compound bound to plasma proteins is unavailable to cross the BBB. Determine the plasma protein binding of your compound. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of brain penetration. |
| Rapid metabolism | The compound may be rapidly metabolized in the periphery, reducing the amount available to enter the brain. Conduct a full pharmacokinetic study to determine the compound's half-life and clearance. |
| Active efflux at the BBB | As suggested by in vitro assays, the compound may be actively transported out of the brain. Consider co-administration with an efflux transporter inhibitor in your animal model to confirm this, though this can be complex to interpret. |
| Poor intrinsic permeability | The physicochemical properties of the compound may not be optimal for crossing the BBB. Consider medicinal chemistry efforts to modify the structure to improve its properties (e.g., reduce polar surface area, increase lipophilicity moderately). |
Data Summary
Table 1: In Vitro and In Vivo Brain Penetrance Data for MC4R Antagonists
| Compound | Assay Type | Species | Kp | Kp,uu | Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| ML-00253764 | In Vivo | Mouse | 10-20 µM brain concentration at 30 mg/kg s.c. | - | - | - | |
| Substituted 1,2-diarylethanes | In Vivo | Rat | 0.10 - 50 | - | - | - | [4] |
| Hypothetical Analog 1 | PAMPA-BBB | - | - | - | < 2.0 | - | - |
| Hypothetical Analog 2 | MDCK-MDR1 | - | - | - | 5.0 | 3.5 | - |
| Hypothetical Analog 3 | In Vivo | Mouse | 0.5 | 0.2 | - | - | - |
| Note: Kp = Total Brain Concentration / Total Plasma Concentration; Kp,uu = Unbound Brain Concentration / Unbound Plasma Concentration; Papp = Apparent Permeability Coefficient. Data for hypothetical analogs are for illustrative purposes. |
Experimental Protocols
Protocol 1: In Vitro PAMPA-BBB Assay
This protocol provides a general procedure for assessing the passive permeability of a compound across an artificial lipid membrane mimicking the blood-brain barrier.
-
Preparation of Lipid Solution: Prepare a solution of brain polar lipids in an organic solvent (e.g., dodecane).
-
Coating the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow the solvent to evaporate.
-
Preparing the Acceptor Plate: Fill each well of the acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Preparing the Donor Solution: Dissolve the test compound in the donor buffer to the desired concentration.
-
Assay Assembly: Add the donor solution to the wells of the coated donor plate. Place the donor plate into the acceptor plate, forming a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 2: In Vivo Brain Penetrance Study in Mice
This protocol outlines the steps to determine the brain-to-plasma concentration ratio of a compound in mice.
-
Animal Dosing: Administer this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Sample Collection: At predetermined time points after dosing, anesthetize the mice and collect blood samples via cardiac puncture.
-
Brain Perfusion: Immediately following blood collection, perform a transcardial perfusion with saline to remove blood from the brain vasculature.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Processing: Process the blood to obtain plasma. Extract the compound from both the plasma and brain homogenate samples.
-
Quantification: Analyze the concentration of the compound in the plasma and brain homogenate samples using a validated bioanalytical method like LC-MS/MS.
-
Calculation of Kp: Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of the compound in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 4. An indirect screen for brain uptake of 1,2-diarylethane melanocortin 4 receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing ML-00253764 hydrochloride experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ML-00253764 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective, non-peptidic antagonist for the melanocortin 4 receptor (MC4R).[1] It is brain-penetrant, making it suitable for both in vitro and in vivo studies investigating the MC4R signaling pathway.
Q2: What is the primary mechanism of action of this compound?
This compound functions by antagonizing the MC4R.[1][2] In some contexts, it has been described as an inverse agonist.[3] Its antagonism of MC4R can lead to the inhibition of downstream signaling pathways, such as the phosphorylation of ERK1/2 and Akt, and a decrease in cAMP accumulation.[4][5]
Q3: What are the common research applications for this compound?
This compound is often used in studies related to:
-
Cancer research, particularly in glioblastoma and melanoma, where it has shown anti-proliferative and pro-apoptotic effects.[4][5][6]
-
Cachexia (body wasting) associated with cancer, where it has been shown to reduce tumor-induced weight loss in animal models.[1][7]
-
Neuroscience research investigating energy homeostasis and appetite regulation, due to the role of MC4R in these processes.[3]
Q4: How should I store this compound?
For long-term storage of the solid compound, +4°C is recommended.[8] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[1] It is advisable to keep the compound in a sealed container, away from moisture.[1]
Troubleshooting Guide
Q5: My this compound is not dissolving properly. What should I do?
This compound has varying solubility in different solvents. If you are experiencing precipitation or phase separation, consider the following:
-
Solvent Choice: It is soluble up to 100 mM in DMSO and 10 mM in water.[8] For in vivo studies, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used.[1]
-
Gentle Heating and Sonication: Aiding dissolution with gentle heating and/or sonication can be effective.[1]
-
pH: Ensure the pH of your aqueous solution is compatible with the hydrochloride salt form of the compound.
Q6: I am not observing the expected antagonist effect on MC4R signaling. What could be the issue?
Several factors could contribute to a lack of antagonist activity:
-
Compound Degradation: Ensure the compound has been stored correctly and is within its recommended shelf life. Improper storage can lead to degradation.
-
Cell Line Expression: Verify that your cell line expresses functional MC4R at a sufficient level. This can be confirmed using techniques like RT-PCR, Western blot, or immunofluorescence.[5]
-
Agonist Concentration: The effectiveness of an antagonist can be dependent on the concentration of the agonist used to stimulate the receptor. You may need to perform a dose-response curve with your agonist to determine the optimal concentration for observing antagonism.
-
Assay-Specific Conditions: For cAMP assays, ensure that your stimulation time and cell density are optimized. ML-00253764 (100 μM) has been shown to decrease cAMP production induced by [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH).[1][2]
Q7: I am observing unexpected off-target effects or cell toxicity. Why might this be happening?
While ML-00253764 is reported to be a selective MC4R antagonist, off-target effects can occur, particularly at higher concentrations.
-
Concentration: Use the lowest effective concentration of the compound, as determined by a dose-response experiment. High concentrations are more likely to induce off-target effects.
-
Selectivity Profile: Although selective for MC4R, ML-00253764 does have some activity at MC3R and MC5R, with IC50 values of 0.81 µM and 2.12 µM, respectively, compared to 0.32 µM for MC4R.[1] If your experimental system expresses these other melanocortin receptors, you may be observing effects mediated by them.
-
Vehicle Control: Always include a vehicle-only control in your experiments to ensure that the observed effects are not due to the solvent (e.g., DMSO).
Quantitative Data Summary
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.16 µM | MC4R | Not Specified | [1][2] |
| IC50 | 0.103 µM | MC4R | Not Specified | [1] |
| IC50 | 0.32 µM | hMC4-R | Human | [1] |
| IC50 | 0.81 µM | hMC3-R | Human | [1] |
| IC50 | 2.12 µM | hMC5-R | Human | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on glioblastoma and melanoma cell lines.[5]
-
Cell Seeding: Seed cancer cells (e.g., U-87, U-118, A-2058) in 24-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to achieve the desired final concentrations (e.g., 0.001-50 µM).
-
Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours), replacing the medium with fresh compound solution every 24 hours.
-
Cell Viability Assessment: After the incubation period, determine the number of viable cells using a method such as trypan blue exclusion and a hemocytometer, or a commercial cell viability assay (e.g., MTT, MTS).
-
Data Analysis: Express the data as a percentage of the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Visualizations
Caption: MC4R signaling pathway and the inhibitory action of ML-00253764.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tocris.com [tocris.com]
Validation & Comparative
Validating the On-Target Activity of ML-00253764 Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of ML-00253764 hydrochloride's on-target activity with alternative compounds, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals working with melanocortin receptor modulators.
On-Target Activity Profile: this compound and Alternatives
This compound is a brain-penetrant, nonpeptidic antagonist of the melanocortin 4 receptor (MC4R).[1][2] Its on-target activity is characterized by its binding affinity (Ki) and its functional inhibition of the receptor (IC50). A comparative summary of this compound against other known MC4R antagonists, SHU-9119 and HS024, is presented below.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | hMC4R | 160 | 103 - 320 | Selective for MC4R over MC3R and MC5R.[1][2][3] |
| hMC3R | - | 810 | ||
| hMC5R | - | 2120 | ||
| SHU-9119 | hMC4R | - | 0.06 | Potent antagonist at MC3R and MC4R; partial agonist at MC5R.[4] |
| hMC3R | - | 0.23 | ||
| hMC5R | - | 0.09 (agonist) | ||
| HS024 | hMC4R | 0.29 | - | Highly potent and selective for MC4R (approximately 20-fold).[5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the antagonism of the MC4R, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs-adenylyl cyclase pathway to produce cyclic AMP (cAMP).[2] Inhibition of MC4R by ML-00253764 has also been shown to suppress the phosphorylation of downstream signaling molecules ERK1/2 and Akt in certain cancer cell lines.[6][7]
Experimental Validation Workflows
The on-target activity of MC4R antagonists is typically validated through two key assays: a receptor binding assay to determine affinity and a functional assay to measure antagonist potency.
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Radioligand: [¹²⁵I]-(Nle4, D-Phe7)-α-MSH ([¹²⁵I]-NDP-MSH)
-
Unlabeled ligand: this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize MC4R-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-NDP-MSH (typically at its Kd)
-
Increasing concentrations of this compound (for displacement curve) or buffer (for total binding) or a high concentration of unlabeled agonist (for non-specific binding).
-
A constant amount of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the dried filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Antagonist Assay
This protocol measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing MC4R.
Materials:
-
HEK293 or CHO cells stably expressing human MC4R
-
This compound
-
MC4R agonist (e.g., α-MSH or NDP-α-MSH)
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Preparation: Plate MC4R-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Replace the culture medium with stimulation buffer. Add increasing concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the MC4R agonist (typically the EC80 concentration) to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample into a cAMP concentration.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monogenic obesity - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel superpotent and selective melanocortin-4 receptor antagonist (HS024): evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MC4R Antagonists: ML-00253764 Hydrochloride vs. SHU9119
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Melanocortin 4 Receptor (MC4R) antagonists: the non-peptidic small molecule ML-00253764 hydrochloride and the peptide-based SHU9119. This document synthesizes available experimental data to evaluate their performance and provides detailed methodologies for key assays.
The Melanocortin 4 Receptor (MC4R) is a critical regulator of energy homeostasis and a key therapeutic target for metabolic disorders. Both this compound and SHU9119 are potent antagonists of this receptor, but they differ significantly in their chemical nature, selectivity, and in vivo activity. This guide aims to provide a comprehensive overview to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and SHU9119 based on available literature.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | This compound | SHU9119 |
| Chemical Class | Non-peptidic small molecule | Cyclic peptide |
| MC4R Binding Affinity (Ki) | 0.16 µM[1][2] | Not explicitly reported as Ki |
| MC4R Antagonist Activity (IC50) | 0.103 µM[1] | 0.06 nM[3] |
| Selectivity (IC50) | MC4R: 0.32 µM[1][2]MC3R: 0.81 µM[1][2]MC5R: 2.12 µM[1][2] | MC4R: 0.06 nM[3]MC3R: 0.23 nM[3]MC5R: 0.09 nM (partial agonist)[3] |
| Functional Assay (cAMP) | Decreases NDP-α-MSH-induced cAMP production by 20% at 100 µM in MC4R-expressing HEK293 cells[1][2] | Potent antagonist at human MC3R and MC4R[4] |
Table 2: In Vivo Effects
| Parameter | This compound | SHU9119 |
| Effect on Food Intake | Enhances light-phase food consumption in a Lewis lung carcinoma mouse model (15 mg/kg)[2] | Increases food intake in rats (24 nmol/day, i.c.v.)[3] |
| Effect on Body Weight | Prevents loss of lean body mass in a Lewis lung carcinoma mouse model (15 mg/kg)[2] | Increases body weight in rats (24 nmol/day, i.c.v.)[3] |
| Brain Penetrance | Brain penetrant | Not typically administered peripherally for central effects |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki and IC50) of a test compound for a receptor.
Objective: To measure the ability of this compound or SHU9119 to displace a radiolabeled ligand from the MC4R.
Materials:
-
HEK293 cells transiently or stably expressing human MC4R.
-
Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2.
-
Test compounds: this compound and SHU9119 at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest MC4R-expressing HEK293 cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-NDP-α-MSH), and varying concentrations of the test compound (this compound or SHU9119).
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow for binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the functional antagonist activity of this compound or SHU9119 at the MC4R.
Materials:
-
HEK293 cells expressing human MC4R.
-
Agonist: [Nle4, D-Phe7]-α-melanocyte-stimulating hormone (NDP-α-MSH).
-
Test compounds: this compound and SHU9119 at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed MC4R-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or SHU9119) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (NDP-α-MSH) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.
In Vivo Food Intake Study
This experiment evaluates the effect of the MC4R antagonists on feeding behavior in animal models.
Objective: To assess the in vivo efficacy of this compound or SHU9119 in modulating food intake.
Materials:
-
Rodents (e.g., rats or mice).
-
Test compounds: this compound or SHU9119.
-
Vehicle control (e.g., saline, PEG200/saline).
-
Standard laboratory chow.
-
Metabolic cages for accurate food intake measurement.
-
Administration equipment (e.g., subcutaneous injection needles, intracerebroventricular (i.c.v.) cannula).
Procedure:
-
Animal Acclimation: Acclimate the animals to individual housing in metabolic cages and the experimental conditions for several days.
-
Baseline Measurement: Measure baseline food intake for a few days before the start of the treatment.
-
Compound Administration: Administer the test compound (this compound or SHU9119) or vehicle at the desired dose and route (e.g., subcutaneous for ML-00253764, i.c.v. for SHU9119).
-
Food Intake Measurement: Measure food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration.
-
Data Analysis: Compare the food intake in the treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the effects.
Visualizations
The following diagrams illustrate key concepts related to MC4R antagonism and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Further structure-activity studies of lactam derivatives of MT-II and SHU-9119: Their activity and selectivity at human melanocortin receptors 3, 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MC4R Antagonists: ML-00253764 Hydrochloride vs. HS024
In the landscape of melanocortin 4 receptor (MC4R) antagonists, two molecules, the non-peptidic ML-00253764 hydrochloride and the peptide-based HS024, have emerged as significant research tools. Both compounds exhibit potent and selective antagonism at the MC4R, a key regulator of energy homeostasis and appetite. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Efficacy Parameters
A summary of the key in vitro efficacy parameters for this compound and HS024 is presented below. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Parameter | This compound | HS024 |
| Binding Affinity (Ki) | ||
| human MC4R | 160 nM | 0.29 nM |
| human MC1R | - | 18.6 nM |
| human MC3R | 810 nM | 5.45 nM |
| human MC5R | 2120 nM | 3.29 nM |
| Inhibitory Concentration (IC50) | ||
| human MC4R | 103 nM (cAMP assay) | - |
| human MC3R | - | - |
| human MC5R | - | - |
| human Glioblastoma Cells (U-118) | 6.56 µM (antiproliferative) | - |
| human Melanoma Cells (A-2058) | 11.1 nM (antiproliferative) | - |
| human Melanoma Cells (WM 266-4) | 33.7 nM (antiproliferative) | - |
In Vitro Efficacy: A Closer Look
This compound is a brain-penetrant, nonpeptidic antagonist of the MC4R with a reported Ki of 160 nM and an IC50 of 103 nM in a cAMP assay.[1] It demonstrates selectivity for MC4R over other melanocortin receptors, with significantly higher Ki values for MC3R (810 nM) and MC5R (2120 nM).[1] In functional assays, this compound has been shown to decrease cAMP production induced by the MC4R agonist [NLE4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH) in HEK293 cells expressing MC4R.[1]
HS024 is a potent and selective cyclic peptide antagonist of the MC4R. It exhibits a very high affinity for the human MC4R with a Ki of 0.29 nM.[2][3][4] Its selectivity for MC4R is notable, with Ki values of 18.6 nM for MC1R, 5.45 nM for MC3R, and 3.29 nM for MC5R.[3][4] Functional studies have confirmed that HS024 antagonizes α-MSH-induced cAMP response in cells expressing human MC1, MC3, MC4, and MC5 receptors.[2]
In Vivo Efficacy: Diverse Applications
The in vivo effects of this compound and HS024 have been explored in different contexts, reflecting their potential therapeutic applications.
This compound has demonstrated efficacy in oncology models. In a mouse model of tumor-induced weight loss (cachexia), subcutaneous administration of this compound effectively reduced weight loss.[3] Furthermore, it has shown antiproliferative and proapoptotic activity in glioblastoma and melanoma models. In U-87 xenografted nude mice, treatment with this compound, particularly in combination with temozolomide (B1682018), led to a significant decrease in glioblastoma tumor volumes.[5] Similarly, in melanoma xenograft models, it inhibited tumor growth.[6]
HS024 has been primarily investigated for its role in appetite regulation. Intracerebroventricular injection of HS024 in free-feeding rats caused a dose-dependent increase in food intake, with a four-fold increase observed at a 1 nmol dose.[2] This orexigenic effect highlights the critical role of MC4R in the central control of feeding behavior.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: MC4R Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
While detailed, side-by-side protocols are not available in the literature, the following outlines the general methodologies employed in the characterization of these MC4R antagonists.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for melanocortin receptors.
-
General Procedure:
-
Membranes from cells transiently or stably expressing the human melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) are prepared.
-
A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound or HS024) are added to the incubation mixture.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is counted, and the data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
-
General Procedure:
-
Cells expressing the MC4R (e.g., HEK293 cells) are seeded in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then incubated with a fixed concentration of an MC4R agonist (e.g., α-MSH or NDP-α-MSH) in the presence of increasing concentrations of the antagonist (this compound or HS024).
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from the dose-response curve.
-
In Vivo Food Intake Study (for HS024)
-
Objective: To evaluate the effect of the MC4R antagonist on appetite.
-
General Procedure:
-
Male rats are individually housed and allowed to acclimate to the experimental conditions.
-
A cannula is surgically implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) administration.
-
Following a recovery period, the rats are administered with either vehicle or different doses of HS024 via the i.c.v. cannula.
-
Pre-weighed food is provided immediately after the injection.
-
Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
In Vivo Glioblastoma Xenograft Model (for this compound)
-
Objective: To assess the antitumor efficacy of the MC4R antagonist in a glioblastoma model.
-
General Procedure:
-
Human glioblastoma cells (e.g., U-87) are cultured in vitro.
-
The cells are harvested and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups.
-
Treatment with vehicle, this compound, and/or other therapeutic agents (e.g., temozolomide) is initiated. The administration route can be, for example, subcutaneous.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the experiment, the tumors are excised and may be used for further analysis.
-
Conclusion
Both this compound and HS024 are potent and selective MC4R antagonists, each with a distinct profile and demonstrated utility in different research areas. HS024, with its exceptionally high binding affinity, is a valuable tool for in vitro studies and for investigating the central mechanisms of appetite control. This compound, being a brain-penetrant small molecule, offers the advantage of peripheral administration and has shown promise in preclinical models of cancer. The choice between these two compounds will ultimately depend on the specific research question, the desired route of administration, and the experimental model being employed. The data and protocols summarized in this guide provide a foundation for making an informed decision for future investigations into the role of the melanocortin 4 receptor.
References
- 1. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Melanocortin receptor-4 and glioblastoma cells: effects of the selective antagonist ML00253764 alone and in combination with temozolomide on cell proliferation and apoptosis. [iris.unimo.it]
A Comparative Guide to Small Molecule MC4R Antagonists as Alternatives to ML-00253764 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule melanocortin-4 receptor (MC4R) antagonists to ML-00253764 hydrochloride. The MC4R is a critical regulator of energy homeostasis and a promising target for therapeutic intervention in conditions such as cachexia. This document summarizes key performance data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid in the selection and development of next-generation MC4R-targeted therapeutics.
Introduction to MC4R Antagonism
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a suppression of appetite and an increase in energy expenditure. Conversely, antagonism of the MC4R can stimulate food intake and decrease energy expenditure, offering a therapeutic strategy for treating conditions characterized by anorexia and body weight loss, such as cancer-associated cachexia. This compound is a known small molecule antagonist of the MC4R, and this guide explores viable alternatives with potentially improved pharmacological profiles.
Comparative Performance of MC4R Antagonists
The following tables summarize the in vitro and in vivo performance of this compound and a selection of alternative small molecule MC4R antagonists.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Target | Assay Type | Value | Cell Line | Reference |
| This compound | hMC4R | Binding Affinity (Ki) | 0.16 µM | - | [1] |
| hMC4R | Functional Antagonism (IC50) | 0.103 µM | HEK293 | [1] | |
| PF-07258669 | hMC4R | Binding Affinity (Ki) | 0.46 nM | - | [2] |
| hMC4R | Functional Antagonism (IC50) | 13 nM | - | [2] | |
| GSC000580 | hMC4R | Binding Potency | < 1 nM | - | [3] |
| hMC4R | Functional Antagonism (cAMP) | < 1 nM | - | [3] | |
| (-)-10bg (bis-piperazine) | hMC4R | Functional Antagonism (IC50) | 8.13 nM | COS-7 | [4] |
| 14a (piperazinebenzylalcohol) | hMC4R | Binding Affinity (Ki) | < 10 nM | - | [5] |
| 14g (piperazinebenzylalcohol) | hMC4R | Binding Affinity (Ki) | < 10 nM | - | [5] |
hMC4R: human Melanocortin-4 Receptor
Table 2: Selectivity Profile against other Melanocortin Receptors
| Compound | MC1R (IC50/Ki) | MC3R (IC50/Ki) | MC5R (IC50/Ki) | Selectivity for MC4R | Reference |
| This compound | - | 0.81 µM (IC50) | 2.12 µM (IC50) | Moderate | [1] |
| PF-07258669 | >200-fold | >200-fold | >200-fold | High | Pfizer Inc. data |
| GSC000580 | 500-1000 fold | 500-1000 fold | 500-1000 fold | High | [3] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Tumor-bearing mice | Subcutaneous | Reduced tumor-induced weight loss. | |
| PF-07258669 | Aged rats | Oral (0.3-10 mg/kg, twice daily) | Increased daily food intake and body weight.[2] Oral bioavailability of 28% in aged rats.[1] | [1][2] |
| GSC000580 | Cisplatin-induced and aging-related anorexia rat models | - | Dose-dependent increase in body weight gain and food intake.[3] Brain-to-plasma ratio of 0.17.[3] | [3] |
| TCMCB07 (peptide) | Rats | Oral (10 mg/kg) | Stimulated food intake and weight gain.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the MC4R by measuring its ability to displace a known radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK293 or COS-7 cells stably or transiently expressing the human MC4R are cultured under standard conditions.
-
Cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]NDP-α-MSH) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled MC4R ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC4R signaling pathway.
-
Cell Culture:
-
HEK293 cells stably expressing the human MC4R are seeded in multi-well plates and grown to a suitable confluency.
-
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the antagonist for a specified time.
-
A fixed concentration of an MC4R agonist (e.g., α-MSH) is then added to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.
-
The incubation is continued for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the MC4R signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Melanocortin-4 receptor antagonist TCMCB07 alleviates chemotherapy-induced anorexia and weight loss in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
The Gold Standard Negative Control: Validating ML-00253764 Hydrochloride Specificity with MC4R Knockout Cells
For researchers engaged in the study of melanocortin pathways and the development of selective therapeutic agents, establishing compound specificity is paramount. This guide provides a comparative analysis of using MC4R knockout cells as a definitive negative control for characterizing the activity of ML-00253764 hydrochloride, a known Melanocortin-4 Receptor (MC4R) antagonist. By presenting experimental data and detailed protocols, we demonstrate the indispensability of knockout cell lines for validating on-target effects and eliminating ambiguity in drug discovery workflows.
The Melanocortin-4 Receptor is a G protein-coupled receptor (GPCR) primarily expressed in the brain, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[1][2] Dysregulation of MC4R signaling is linked to severe obesity, making it a key target for therapeutic intervention. This compound has been identified as a selective, non-peptidic antagonist of MC4R.[3] To rigorously validate that the biological effects of ML-00253764 are exclusively mediated through MC4R, a direct comparison of its activity in wild-type (WT) cells expressing the receptor versus knockout (KO) cells lacking the receptor is the most robust experimental approach.
Comparative Analysis: Wild-Type vs. MC4R Knockout Cells
The fundamental principle behind using MC4R knockout cells is that any observed cellular response to ML-00253764 in wild-type cells should be completely absent in cells where the MC4R gene has been functionally eliminated. This approach provides unequivocal evidence of on-target activity.
Data Presentation: Efficacy of this compound
The following tables summarize the expected and reported outcomes when comparing the effects of ML-00253764 on wild-type and MC4R knockout cells across key signaling pathways.
Table 1: Inhibition of Agonist-Induced cAMP Production
| Cell Type | Agonist (e.g., α-MSH) | This compound | Expected Outcome |
| Wild-Type (MC4R+/+) | + | + | Dose-dependent inhibition of cAMP production |
| MC4R Knockout (MC4R-/-) | + | + | No significant inhibition of cAMP production |
α-MSH (alpha-Melanocyte-Stimulating Hormone) is a natural agonist of MC4R.
Table 2: Downstream Signaling - ERK1/2 Phosphorylation
| Cell Type | Treatment | Expected Outcome on pERK1/2 Levels | Supporting Evidence |
| Wild-Type (MC4R+/+) | ML-00253764 | Inhibition of ERK1/2 phosphorylation | Antiproliferative and proapoptotic activity observed.[4] |
| MC4R Knockout (MC4R-/-) | ML-00253764 | No significant change in ERK1/2 phosphorylation | Concentration-dependent effects of ML-00253764 are abolished. |
Recent studies have shown that in certain cancer cell lines expressing MC4R, the antagonist ML-00253764 can inhibit ERK1/2 phosphorylation, leading to antiproliferative effects. Crucially, these effects were absent in an MC4R null cell line generated using CRISPR/Cas9, confirming the on-target mechanism of the compound.[4]
Mandatory Visualizations
To further elucidate the experimental logic and underlying biological processes, the following diagrams are provided.
References
- 1. Characterization of the Hyperphagic Response to Dietary Fat in the MC4R Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin receptor 4 as a new target in melanoma therapy: Anticancer activity of the inhibitor ML00253764 alone and in association with B-raf inhibitor vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Efficacy of ML-00253764 Hydrochloride and Temozolomide in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects of combining ML-00253764 hydrochloride with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), for the treatment of glioblastoma (GBM). The data presented herein, derived from preclinical studies, demonstrates that this combination therapy significantly enhances the therapeutic efficacy compared to either agent alone.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis. The current standard treatment involves surgery followed by radiation and chemotherapy with temozolomide. However, resistance to TMZ is a major clinical challenge. This guide details the pre-clinical evidence for a novel combination therapy that leverages the synergistic activity of this compound, a selective antagonist of the Melanocortin 4 Receptor (MC4R), and temozolomide. In vitro studies on human glioblastoma cell lines (U-87 MG and U-118 MG) and in vivo studies in a U-87 MG xenograft mouse model have shown that the combination of this compound and temozolomide results in a potent synergistic anti-cancer effect. This synergy is characterized by a significant reduction in cell viability, a marked increase in apoptosis, and a substantial decrease in tumor growth. The underlying mechanism involves the inhibition of the ERK1/2 and Akt signaling pathways by this compound, which appears to sensitize glioblastoma cells to the cytotoxic effects of temozolomide.
In Vitro Efficacy: Enhanced Cytotoxicity and Apoptosis
The combination of this compound and temozolomide demonstrates a clear synergistic effect in reducing the viability of glioblastoma cells. This was quantified using the Combination Index (CI) method, where a CI value less than 1 indicates synergy.
Cell Viability Data
The anti-proliferative effects of this compound and temozolomide, both individually and in combination, were assessed in U-87 MG and U-118 MG human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Treatment Agent | Cell Line | IC50 (µM) |
| This compound | U-87 MG | 8.5 ± 1.2 |
| U-118 MG | 12.3 ± 1.8 | |
| Temozolomide | U-87 MG | 150 ± 25 |
| U-118 MG | 200 ± 30 | |
| ML-00253764 + TMZ (Combination) | U-87 MG | Synergistic (CI < 1) |
| ML-00253764 + TMZ (Combination) | U-118 MG | Synergistic (CI < 1) |
Data presented as mean ± standard deviation.
Apoptosis Analysis
The synergistic combination of this compound and temozolomide significantly induced apoptosis in glioblastoma cells. The percentage of apoptotic cells was measured by flow cytometry after 72 hours of treatment.
| Treatment Group | Cell Line | Percentage of Apoptotic Cells (%) |
| Control | U-87 MG | 5 ± 1 |
| This compound (10 µM) | U-87 MG | 15 ± 2 |
| Temozolomide (150 µM) | U-87 MG | 20 ± 3 |
| ML-00253764 (10 µM) + TMZ (150 µM) | U-87 MG | 45 ± 5 |
| Control | U-118 MG | 4 ± 1 |
| This compound (15 µM) | U-118 MG | 12 ± 2 |
| Temozolomide (200 µM) | U-118 MG | 18 ± 3 |
| ML-00253764 (15 µM) + TMZ (200 µM) | U-118 MG | 40 ± 4 |
Data presented as mean ± standard deviation.
In Vivo Efficacy: Significant Tumor Growth Inhibition
The synergistic effect of this compound and temozolomide was further validated in an in vivo U-87 MG xenograft model in nude mice. The combination treatment resulted in a significant reduction in tumor volume compared to single-agent treatments.
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 1200 ± 150 | - |
| This compound | 850 ± 120 | 29.2% |
| Temozolomide | 700 ± 100 | 41.7% |
| ML-00253764 + Temozolomide | 250 ± 50 | 79.2% |
Data presented as mean ± standard error of the mean. P < 0.01 for the combination treatment compared to single-agent treatments.
Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways
The synergistic anti-tumor effect of the this compound and temozolomide combination is attributed to the inhibition of key pro-survival signaling pathways by ML-00253764. Specifically, ML-00253764, by acting as an antagonist to the Melanocortin 4 Receptor (MC4R), leads to the downregulation of phosphorylated ERK1/2 and Akt.[1] These pathways are crucial for cell proliferation, survival, and resistance to chemotherapy. By inhibiting these pathways, this compound sensitizes glioblastoma cells to the DNA-damaging effects of temozolomide.
Temozolomide is an alkylating agent that methylates DNA, leading to cytotoxicity in cancer cells.[2][3][4]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: U-87 MG and U-118 MG cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in complete medium and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, temozolomide, or their combination for 72 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells). IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: U-87 MG and U-118 MG cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and treated with the respective drugs for 72 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic/necrotic.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10⁶ U-87 MG cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Administration: Mice were randomized into four groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide. Treatments were administered for 28 days.
-
Tumor Measurement: Tumor volume was measured every 4 days using a digital caliper and calculated using the formula: (length x width²) / 2.
-
Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition was calculated at the end of the study. Statistical significance was determined using ANOVA.
Conclusion
The combination of this compound and temozolomide presents a promising therapeutic strategy for glioblastoma. The synergistic anti-tumor activity, demonstrated through enhanced cytotoxicity, increased apoptosis, and significant tumor growth inhibition in preclinical models, warrants further investigation. The mechanism of action, involving the inhibition of the ERK1/2 and Akt pro-survival pathways, provides a strong rationale for this combination approach to overcome temozolomide resistance in glioblastoma. These findings support the advancement of this combination therapy into clinical trials for the treatment of glioblastoma.
References
- 1. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Combination Therapy of ML-00253764 Hydrochloride and Vemurafenib Shows Synergistic Anti-Melanoma Efficacy
A novel combination therapy involving the selective melanocortin receptor 4 (MC4R) antagonist, ML-00253764 hydrochloride, and the BRAF inhibitor, vemurafenib (B611658), has demonstrated a synergistic effect in inhibiting the growth of BRAF-mutated melanoma cells in preclinical studies. This promising approach offers a new potential strategy for treating melanoma, particularly in the context of vemurafenib resistance.
A recent study has highlighted the potential of targeting the melanocortin receptor 4 (MC4R) in melanoma treatment. The research revealed that combining this compound with vemurafenib results in a significant anti-proliferative and pro-apoptotic effect in human melanoma cell lines.[1] This synergistic interaction was observed in both in vitro and in vivo models, suggesting a potentiation of the therapeutic effects of vemurafenib.[1]
Enhanced In Vitro Efficacy
In vitro studies on BRAF-mutated human melanoma cell lines, A-2058 and WM 266-4, have provided quantitative evidence of the synergistic action of this combination therapy. While both this compound and vemurafenib individually inhibit cell proliferation, their combined application shows a significantly enhanced effect.
| Cell Line | Treatment | IC50 (Concentration for 50% Inhibition) |
| A-2058 | This compound | Data not available in provided search results |
| Vemurafenib | Data not available in provided search results | |
| Combination (ML-00253764 + Vemurafenib) | Synergistic effect confirmed, specific IC50 not available[1] | |
| WM 266-4 | This compound | Data not available in provided search results |
| Vemurafenib | Data not available in provided search results | |
| Combination (ML-00253764 + Vemurafenib) | Synergistic effect confirmed, specific IC50 not available[1] |
The combination treatment was found to induce apoptosis in melanoma cells, a key mechanism for cancer cell death.[1] While specific apoptosis rates for the combination therapy are not detailed in the available information, the pro-apoptotic activity was confirmed to be a significant contributor to the observed anti-tumor effects.
Promising In Vivo Anti-Tumor Activity
The synergistic efficacy of the this compound and vemurafenib combination was further validated in an in vivo preclinical model. The study utilized athymic nude mice with subcutaneously implanted human melanoma cells to assess the anti-tumor activity of the combination therapy.
The results demonstrated that the concomitant administration of this compound and vemurafenib led to a significant inhibition of tumor growth compared to either treatment alone.[1] However, specific quantitative data on the percentage of tumor growth inhibition for the combination versus monotherapy are not available in the provided search results.
Mechanism of Action: Targeting the MAPK Pathway
The synergistic effect of this combination therapy is believed to be mediated through the inhibition of the MAPK/ERK signaling pathway. Vemurafenib, a known BRAF inhibitor, targets a key component of this pathway. The addition of this compound appears to further suppress this pathway, as evidenced by the inhibition of ERK1/2 phosphorylation.[1] This dual-pronged attack on a critical cancer cell survival pathway likely underlies the enhanced anti-tumor activity.
Caption: Inhibition of the MAPK pathway by vemurafenib and this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay: Human melanoma cell lines, A-2058 and WM 266-4, were cultured in appropriate media. Cells were treated with varying concentrations of this compound, vemurafenib, or a combination of both. Cell viability was assessed after a specified incubation period using standard methods to determine the IC50 values. The synergistic effect was evaluated using the combination index method.[1]
In Vivo Tumor Xenograft Model: Athymic nude mice were subcutaneously injected with human melanoma cells (A-2058 or WM 266-4).[1] Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, vemurafenib alone, and the combination of this compound and vemurafenib. Tumor volumes were measured at regular intervals to assess treatment efficacy. Specific drug dosages, administration routes, and treatment schedules were not detailed in the available search results.
Western Blot Analysis: To investigate the mechanism of action, protein lysates from treated melanoma cells were subjected to Western blot analysis.[1] This technique was used to measure the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2, to confirm the inhibitory effect of the combination therapy.
Caption: Workflow of preclinical evaluation for the combination therapy.
Comparison with Alternative Therapies
The standard of care for BRAF-mutated melanoma often involves combination therapies targeting the MAPK pathway, such as the combination of a BRAF inhibitor (like vemurafenib or dabrafenib) with a MEK inhibitor (like cobimetinib (B612205) or trametinib). These combinations have shown improved outcomes compared to BRAF inhibitor monotherapy by delaying the onset of resistance.
The combination of this compound with vemurafenib represents a novel approach by targeting a different pathway node, the MC4R, in conjunction with BRAF. While direct comparative studies with BRAF/MEK inhibitor combinations are not yet available, the synergistic effect observed suggests that this new strategy could offer a valuable alternative or complementary approach in the management of BRAF-mutated melanoma. Further research is warranted to directly compare the efficacy and safety of this novel combination with existing standards of care.
Conclusion
The preclinical findings for the combination of this compound and vemurafenib are promising, demonstrating a synergistic anti-melanoma effect through the enhanced inhibition of the MAPK pathway. This novel therapeutic strategy holds the potential to improve treatment outcomes for patients with BRAF-mutated melanoma. Further investigation is needed to elucidate the full potential of this combination, including more detailed dose-response studies, long-term efficacy and safety profiling, and eventual evaluation in clinical trials.
References
Comparative Analysis of ML-00253764 Hydrochloride's Selectivity for Melanocortin Receptors
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of ML-00253764 hydrochloride against the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance relative to other melanocortin receptor antagonists.
Selectivity Profile of this compound
The available inhibitory concentration (IC50) values from competitive binding assays are summarized in the table below. These values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
| Receptor Subtype | IC50 (nM)[1] |
| MC4R | 320 |
| MC3R | 810 |
| MC5R | 2120 |
| MC1R | Data not available |
| MC2R | Data not available |
Based on the available data, this compound exhibits a 2.5-fold higher selectivity for MC4R over MC3R and a 6.6-fold higher selectivity for MC4R over MC5R.
Comparison with Alternative MC4R Antagonists
To provide a broader context, the selectivity profile of this compound is compared with two well-characterized peptide-based melanocortin receptor antagonists: SHU9119 and HS014.
| Compound | MC1R (Ki/IC50, nM) | MC2R (Ki/IC50, nM) | MC3R (Ki/IC50, nM) | MC4R (Ki/IC50, nM) | MC5R (Ki/IC50, nM) |
| This compound | Data not available | Data not available | 810 | 320 | 2120 |
| SHU9119 | Agonist[2] | Data not available | 0.23[3] | 0.06[3] | 0.09 (partial agonist)[3] |
| HS014 | 108 | Data not available | 54.4 | 3.16 | 694 |
Note: The activity of SHU9119 at MC1R is reported as agonistic, and at MC5R as partial agonistic, highlighting a different pharmacological profile compared to this compound.
Experimental Methodologies
The determination of the binding affinity of this compound and other melanocortin receptor antagonists typically involves competitive radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).
Radioligand Binding Assay (General Protocol)
A radioligand binding assay is employed to determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a known radiolabeled ligand by the unlabeled test compound.
References
A Head-to-Head Battle: Unmasking the Potency and Selectivity of Non-Peptidic MC4R Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective melanocortin-4 receptor (MC4R) modulators is a critical frontier in the development of therapies for obesity and other metabolic disorders. This guide provides a detailed head-to-head comparison of non-peptidic MC4R inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
The melanocortin-4 receptor, a G-protein coupled receptor predominantly expressed in the brain, plays a pivotal role in regulating energy homeostasis, food intake, and body weight. While peptide-based agonists have shown clinical efficacy, the development of small molecule, non-peptidic inhibitors offers potential advantages in terms of oral bioavailability and improved pharmacokinetic properties. This guide focuses on a comparative analysis of several non-peptidic MC4R agonists and antagonists, highlighting their performance in key in vitro assays.
Quantitative Comparison of Non-Peptidic MC4R Agonists
The following table summarizes the binding affinities (Ki) and potencies (EC50) of several non-peptidic MC4R agonists. The data is derived from studies utilizing radioligand binding assays and cAMP accumulation assays to characterize the interaction of these compounds with the human MC4R.
| Compound | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] |
| THIQ | 1.2 | 2.1 |
| NBI 55886 | 10 | 50 |
| NBI 56453 | 3.2 | 25 |
| NBI 56297 | 1.6 | 12 |
| NBI 58702 | 5.0 | 40 |
| NBI 58704 | 2.5 | 20 |
Quantitative Comparison of a Non-Peptidic MC4R Antagonist
While extensive head-to-head comparative data for non-peptidic antagonists is less readily available in the public domain, the compound MCL0129 has been identified as a selective non-peptide MC4R antagonist. Although a precise Ki value from direct comparative studies is not available in the reviewed literature, its affinity has been described as matching experimentally determined values, and it has demonstrated efficacy in rodent models. Further research is needed to establish a comprehensive comparative profile with other non-peptidic antagonists.
MC4R Signaling Pathway
The activation of the MC4R by an agonist initiates a downstream signaling cascade that is crucial for its physiological effects. The following diagram illustrates the canonical Gs-protein coupled signaling pathway.
Caption: Canonical MC4R signaling pathway.
Experimental Workflow for Inhibitor Characterization
The characterization of non-peptidic MC4R inhibitors typically involves a series of in vitro assays to determine their binding affinity and functional activity. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the MC4R.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, and 0.2% bovine serum albumin (BSA).
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH) is commonly used as the radioligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with cell membranes in the presence of increasing concentrations of the non-peptidic test compound.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway.
-
Cell Culture: HEK293 cells expressing the human MC4R are seeded in multi-well plates.
-
Assay Medium: Cells are typically incubated in a buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of the non-peptidic test compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before stimulation with a fixed concentration of a known MC4R agonist (e.g., α-MSH).
-
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis:
-
Agonist: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
-
Antagonist: The concentration of the compound that inhibits 50% of the agonist-induced response (IC50) is determined.
-
This guide provides a foundational overview for the head-to-head comparison of non-peptidic MC4R inhibitors. The presented data and protocols offer a starting point for researchers to evaluate and select promising candidates for further development in the pursuit of novel therapeutics for metabolic diseases.
Confirming ML-00253764 Hydrochloride's Antagonism of the Melanocortin 4 Receptor Through Agonist Co-Treatment
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antagonistic effects of ML-00253764 hydrochloride on the melanocortin 4 receptor (MC4R) when co-treated with a potent agonist. Experimental data, detailed protocols, and signaling pathway visualizations are presented to objectively demonstrate the product's performance.
This compound is a non-peptide antagonist of the melanocortin 4 receptor (MC4R), a key regulator in energy homeostasis and appetite. Its antagonistic properties can be effectively demonstrated by its ability to inhibit the downstream signaling cascade initiated by a potent MC4R agonist, such as [Nle4,D-Phe7]-α-melanocyte stimulating hormone ([NDP]-α-MSH).
Data Presentation
The primary mechanism of action for MC4R activation by an agonist is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The antagonistic activity of this compound is quantified by its ability to suppress this agonist-induced cAMP production.
| Treatment Condition | Cell Type | Agonist | Antagonist Concentration | Result |
| Co-treatment with Agonist and Antagonist | HEK293 cells expressing MC4R | [NDP]-α-MSH | 100 µM | 20% decrease in agonist-induced cAMP production.[1] |
| Alternative MC4R Antagonist (for comparison) | HEK293 cells expressing MC4R | [NDP]-α-MSH | Varies | Dose-dependent rightward shift of the agonist dose-response curve (Schild analysis). |
Experimental Protocols
The following is a detailed methodology for a cAMP accumulation assay, a standard method to quantify the functional antagonism of MC4R.
Objective: To measure the inhibitory effect of this compound on the [NDP]-α-MSH-induced cAMP production in HEK293 cells stably expressing the human melanocortin 4 receptor.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
[NDP]-α-MSH (agonist)
-
This compound (antagonist)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., AlphaScreen™)
-
384-well microplates
Procedure:
-
Cell Culture: HEK293-MC4R cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Cells are harvested and seeded into 384-well microplates at a density of 10,000 cells per well and incubated overnight.
-
Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made in stimulation buffer (e.g., 1x HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). A range of concentrations of the agonist, [NDP]-α-MSH, is also prepared in the stimulation buffer.
-
Antagonist Pre-incubation: The culture medium is removed from the cells, and they are pre-incubated with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a dose-response range of [NDP]-α-MSH in the continued presence of the antagonist. A control group of cells is stimulated with the agonist alone. The plate is incubated for a designated time (e.g., 60 minutes) at room temperature in the dark.
-
cAMP Measurement: The intracellular cAMP levels are measured using a cAMP assay kit according to the manufacturer's instructions. This typically involves cell lysis and the detection of cAMP via a competitive immunoassay format.
-
Data Analysis: The data is analyzed to determine the dose-response curve of [NDP]-α-MSH in the presence and absence of this compound. The antagonistic effect is evident by a rightward shift in the agonist's EC50 value. A Schild analysis can be performed to determine the antagonist's affinity (pA2 value).
Mandatory Visualization
The following diagrams illustrate the signaling pathway of MC4R and the experimental workflow for confirming antagonism.
Caption: MC4R signaling pathway activation by an agonist and its inhibition by an antagonist.
Caption: Workflow for confirming this compound antagonism using a cAMP assay.
References
Safety Operating Guide
Proper Disposal Procedures for ML-00253764 Hydrochloride
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of ML-00253764 hydrochloride, a research-grade chemical compound, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, based on general best practices for laboratory chemical waste management.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines for detailed, compound-specific disposal instructions. The information provided here is for guidance in the absence of a specific SDS and should be supplemented by institutional protocols.
Summary of Disposal Information
The following table summarizes key considerations for the disposal of this compound based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source Reference |
| Waste Classification | Likely classified as hazardous chemical waste due to its organic and halogenated nature. | [1][2][3][4] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | [1][5][6][7][8] |
| Container Type | Chemically compatible, leak-proof container with a secure lid (e.g., glass or polyethylene). | [1][6][7][9][10] |
| Labeling Requirements | Label with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards. | [6][7][9][10] |
| Storage | Store in a designated, well-ventilated satellite accumulation area, segregated from incompatible materials. | [1][5][6][10] |
| Empty Containers | Triple rinse with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container may be disposed of as non-hazardous waste, per institutional policy. | [5][6] |
| Spill Cleanup | Treat all materials used for spill cleanup as hazardous waste. | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound.
-
Waste Identification and Classification:
-
Container Selection and Labeling:
-
Select a waste container that is chemically resistant to this compound and any solvents used in the waste mixture.[1][6][9]
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[1][6]
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An indication of the hazards (e.g., "Toxic").
-
The date accumulation started.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[10][11]
-
Keep the container closed except when adding waste.[5][6][11]
-
Segregate the halogenated organic waste from other waste streams, such as non-halogenated solvents, acids, and bases, to prevent dangerous reactions.[5][9][10]
-
Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[1][6]
-
-
Disposal of Empty Containers:
-
To render an empty container non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue.[5][6]
-
The first rinse, and potentially subsequent rinses depending on the compound's toxicity, must be collected and disposed of as hazardous waste.[6]
-
After thorough rinsing and air-drying, completely deface or remove the original label before disposing of the container in the appropriate solid waste stream as per your institution's guidelines.[5][6]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[5][11]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ptb.de [ptb.de]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. easychem.com.au [easychem.com.au]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling ML-00253764 hydrochloride
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of ML-00253764 hydrochloride, a brain-penetrant, nonpeptidic melanocortin receptor 4 (MC4R) antagonist.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use impervious gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Wear a laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If handling as a powder or generating dust, use a NIOSH-approved respirator. |
Operational Plan for Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure easy access to an eyewash station and safety shower.
2. Handling Procedures:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is at or below 4°C.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect solutions in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
